Gacyclidine hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
131774-33-9 |
|---|---|
Fórmula molecular |
C16H26ClNS |
Peso molecular |
299.9 g/mol |
Nombre IUPAC |
1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NS.ClH/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17;/h7,9,13-14H,2-6,8,10-12H2,1H3;1H/t14-,16+;/m0./s1 |
Clave InChI |
AJPKYPDCAXFLDK-KUARMEPBSA-N |
SMILES isomérico |
C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl |
SMILES canónico |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Gacyclidine Hydrochloride: A Technical Guide to its Mechanism of Action on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gacyclidine (B1674390) hydrochloride is a phencyclidine derivative that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action confers upon it significant neuroprotective properties, which have been observed in various preclinical models of neuronal injury. This technical guide provides an in-depth overview of the molecular interactions, quantitative pharmacology, and downstream cellular consequences of gacyclidine's action on NMDA receptors. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.
Introduction to Gacyclidine Hydrochloride
Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a psychoactive compound structurally related to phencyclidine (PCP) and tenocyclidine (B1683004) (TCP). It functions as a dissociative anesthetic and exhibits neuroprotective effects, which are primarily attributed to its interaction with the NMDA receptor.[1][2] The compound is a racemic mixture of two enantiomers, with the (-)-enantiomer showing significantly higher affinity for the NMDA receptor.[1][2]
The NMDA Receptor: A Target for Gacyclidine
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit. A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably calcium (Ca²⁺), into the neuron.
Mechanism of Action of Gacyclidine on NMDA Receptors
Gacyclidine is classified as a non-competitive antagonist of the NMDA receptor. This means that it does not compete with glutamate or glycine for their binding sites. Instead, it binds to a site within the ion channel pore of the receptor, physically obstructing the flow of ions. This type of antagonism is also referred to as open-channel blockade, as gacyclidine can more readily access its binding site when the channel is in its open conformation.
Binding Characteristics
Radioligand binding assays have been instrumental in characterizing the interaction of gacyclidine with the NMDA receptor. The binding affinity of gacyclidine is stereoselective, with the (-)-enantiomer demonstrating significantly higher potency.
Table 1: Binding Affinity of Gacyclidine Enantiomers for the NMDA Receptor
| Compound | Affinity (Ki) | Radioligand | Tissue Source | Reference |
| (-)-Gacyclidine ((-)-GK11) | 2.5 nM | [³H]Gacyclidine | Rat Brain Membranes | [1][2] |
| (+)-Gacyclidine ((+)-GK11) | ~25 nM (10-fold lower) | [³H]Gacyclidine | Rat Brain Membranes | [1][2] |
Functional Antagonism
The functional consequence of gacyclidine's binding to the NMDA receptor is the inhibition of ion flux, particularly the influx of Ca²⁺. This has been demonstrated in studies showing its ability to protect neurons from glutamate-induced excitotoxicity.
Table 2: Functional Activity of Gacyclidine
| Assay | Endpoint | Effective Concentration | Cell Type | Reference |
| Neuroprotection | Prevention of glutamate-induced neuronal death | 0.1 - 5.0 µM | Primary Cortical Cultures | [1][2] |
Note: Specific IC₅₀ values from electrophysiological or calcium imaging assays for gacyclidine are not detailed in the reviewed literature.
Kinetics of Interaction
The kinetics of binding and unbinding (kon and koff) are crucial for understanding the pharmacological profile of a channel blocker. While specific kinetic parameters for gacyclidine have not been detailed in the available literature, non-competitive antagonists of this class are known to exhibit use-dependent blockade, meaning their inhibitory effect increases with more frequent channel activation.
Signaling Pathways Modulated by Gacyclidine
By blocking the influx of Ca²⁺ through the NMDA receptor, gacyclidine effectively inhibits the downstream signaling cascades that are initiated by NMDA receptor activation. These pathways are fundamental to many forms of synaptic plasticity and, when overactivated, can lead to excitotoxic cell death.
Experimental Protocols for Studying Gacyclidine
The following sections detail representative methodologies for investigating the mechanism of action of gacyclidine on NMDA receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of gacyclidine for the NMDA receptor. A common approach is a competitive binding assay using a radiolabeled non-competitive antagonist, such as [³H]MK-801 or [³H]tenocyclidine ([³H]TCP).
Protocol Outline:
-
Membrane Preparation : Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Incubation : In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of unlabeled gacyclidine.
-
Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification : Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Determine the concentration of gacyclidine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors and the characterization of their inhibition by gacyclidine.
Protocol Outline:
-
Cell Preparation : Use cultured neurons (e.g., primary hippocampal or cortical neurons) or acutely dissociated neurons.
-
Recording Setup : Place the cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration : Apply suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp : Clamp the membrane potential at a negative holding potential (e.g., -60 mV).
-
Eliciting NMDA Currents : Perfuse the cell with an external solution containing NMDA and glycine to activate the receptors. To isolate NMDA receptor currents, other voltage-gated channels and AMPA/kainate receptors can be blocked with specific inhibitors (e.g., TTX, CNQX).
-
Application of Gacyclidine : After obtaining a stable baseline NMDA current, co-apply gacyclidine at various concentrations with the agonists.
-
Data Acquisition and Analysis : Record the changes in the NMDA-mediated current. Plot the percentage of inhibition against the concentration of gacyclidine to determine the IC₅₀ value. The voltage dependency of the block can also be assessed by measuring inhibition at different holding potentials.
Calcium Imaging
This method measures the gacyclidine-mediated inhibition of NMDA receptor-dependent increases in intracellular calcium concentration ([Ca²⁺]i).
Protocol Outline:
-
Cell Loading : Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside the cell.
-
Imaging Setup : Place the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope equipped with a camera.
-
Baseline Measurement : Record the baseline fluorescence of the cells in a physiological buffer.
-
Stimulation and Inhibition : Perfuse the cells with a solution containing NMDA and glycine to induce Ca²⁺ influx. Subsequently, co-perfuse with NMDA, glycine, and varying concentrations of gacyclidine.
-
Image Acquisition : Capture fluorescent images at regular intervals throughout the experiment.
-
Data Analysis : Quantify the change in fluorescence intensity over time for individual cells. The fluorescence signal is proportional to the [Ca²⁺]i. Determine the IC₅₀ of gacyclidine for the inhibition of the NMDA-induced calcium response.
Conclusion
This compound is a potent non-competitive antagonist of the NMDA receptor, with its (-)-enantiomer displaying high affinity. Its mechanism of action, through open-channel blockade, leads to the inhibition of Ca²⁺ influx and the subsequent dampening of downstream signaling pathways. This action underlies its observed neuroprotective effects. The experimental protocols detailed in this guide provide a framework for the further characterization of gacyclidine and other novel NMDA receptor modulators. While key quantitative data such as the Ki for the racemate and specific functional IC₅₀ values are not fully elucidated in the public literature, the available information strongly supports its classification and provides a solid foundation for future research and development.
References
Gacyclidine Hydrochloride: A Deep Dive into its Binding Affinity and Kinetics at the NMDA Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gacyclidine (B1674390) hydrochloride, a phencyclidine derivative, has emerged as a significant non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the binding affinity and kinetics of gacyclidine at the NMDA receptor, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. Notably, evidence suggests the existence of at least two distinct binding sites for gacyclidine, one high-affinity site within the NMDA receptor channel and a second, lower-affinity site that is insensitive to the classical antagonist MK-801.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is fundamental to excitatory synaptic transmission in the central nervous system. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a potent non-competitive antagonist that binds within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and subsequent downstream signaling. This guide delves into the specifics of its interaction with the NMDA receptor, providing a detailed analysis of its binding characteristics.
Gacyclidine Binding Affinity
The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For gacyclidine, this has been primarily characterized through competitive radioligand binding assays, typically using tritiated gacyclidine ([³H]gacyclidine) or other channel blockers like [³H]MK-801.
Quantitative Binding Data
The binding affinity of gacyclidine is stereoselective, with the (-)-enantiomer displaying significantly higher affinity than the (+)-enantiomer. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Brain Region | Radioligand | Ki (nM) | Reference |
| (-)-Gacyclidine ((-)-GK11) | Rat Forebrain | [³H]Gacyclidine | 2.5 | [1][2] |
| (+)-Gacyclidine ((+)-GK11) | Rat Forebrain | [³H]Gacyclidine | ~25 | [1][2] |
| Gacyclidine (racemate) | Rat Cerebellum | [³H]Gacyclidine | Lower affinity than forebrain | [3] |
| Gacyclidine (racemate) | Rat Spinal Cord | [³H]Gacyclidine | Two sites identified | [3] |
Table 1: Binding Affinity (Ki) of Gacyclidine Enantiomers for the NMDA Receptor.
Evidence for Multiple Binding Sites
Research indicates that gacyclidine may interact with more than just the high-affinity site within the NMDA receptor channel. Studies using [³H]gacyclidine in rat cerebellum and spinal cord have revealed the presence of a second, low-affinity binding site that is not displaced by the classic NMDA receptor antagonist MK-801.[3] This suggests a more complex pharmacological profile for gacyclidine than previously understood and may contribute to its distinct neuroprotective effects.[1][2]
Gacyclidine Binding Kinetics
The determination of these kinetic parameters typically involves non-equilibrium radioligand binding assays. A generalized protocol for such an assay is described in the experimental protocols section. The expectation for a non-competitive channel blocker like gacyclidine is that the binding kinetics would be dependent on the conformational state of the NMDA receptor channel (i.e., open or closed).
NMDA Receptor Signaling Pathway and Gacyclidine's Mechanism of Action
Gacyclidine exerts its effects by physically occluding the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions (Ca²⁺). This influx is the primary trigger for a cascade of downstream signaling events. By blocking this initial step, gacyclidine effectively inhibits these subsequent pathways.
Caption: NMDA receptor signaling pathway and the inhibitory action of gacyclidine.
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like gacyclidine for the NMDA receptor.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., forebrain)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]gacyclidine or [³H]MK-801)
-
Test compound (gacyclidine hydrochloride) at various concentrations
-
Non-specific binding determinator (e.g., high concentration of a non-labeled competitor like MK-801)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).
-
Incubate the tubes at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent, stereoselective, non-competitive antagonist of the NMDA receptor. Its high binding affinity, particularly for the (-)-enantiomer, underscores its potential as a neuroprotective agent. The evidence for a second, low-affinity binding site suggests a complex pharmacological profile that warrants further investigation. While specific kinetic data for gacyclidine remain to be fully elucidated, the established methodologies for determining association and dissociation rates provide a clear path for future research. A thorough understanding of gacyclidine's binding affinity and kinetics is paramount for the continued development and optimization of therapeutics targeting the NMDA receptor.
References
- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding properties of [3H]gacyclidine in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride Enantiomers: A Comprehensive Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gacyclidine (B1674390), a phencyclidine derivative, has demonstrated significant neuroprotective properties, primarily through its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. As a chiral molecule, gacyclidine exists as two enantiomers, (+)-gacyclidine and (-)-gacyclidine. This technical guide provides an in-depth analysis of the pharmacological differences between these enantiomers, focusing on their receptor binding affinities, neuroprotective effects, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of neuroprotective therapeutics.
Introduction
Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury.[1] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death.[2] Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.
Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a potent non-competitive NMDA receptor antagonist with a promising neuroprotective profile.[3] Its chirality introduces a critical dimension to its pharmacology, with its enantiomers exhibiting distinct interactions with their biological targets. Understanding these stereospecific differences is paramount for optimizing its therapeutic potential.
Receptor Binding Profile
The primary pharmacological target of gacyclidine is the NMDA receptor. The enantiomers of gacyclidine display a significant stereoselectivity in their binding affinity for this receptor.
NMDA Receptor Affinity
Radioligand binding assays have consistently demonstrated that the (-)-enantiomer of gacyclidine possesses a substantially higher affinity for the NMDA receptor compared to the (+)-enantiomer.[3][4][5] This difference in affinity is approximately 10-fold.[3][5] The affinity of the (-)-enantiomer is comparable to that of other well-characterized non-competitive NMDA receptor antagonists like dizocilpine (B47880) (MK-801).[3][5]
| Compound | Receptor/Site | Ki (nM) | Bmax (pmol/mg protein) | Radioligand | Tissue Source | Reference |
| (-)-Gacyclidine | NMDA Receptor | 2.5 | 2.37 | [3H]Gacyclidine | Rat Brain Membranes | [3][5][6] |
| (+)-Gacyclidine | NMDA Receptor | ~25 | 2.37 | [3H]Gacyclidine | Rat Brain Membranes | [3][5][6] |
| Dizocilpine (MK-801) | NMDA Receptor | ~6.3 | 2.37 | [3H]MK-801 | Rat Cerebral Cortical Membranes | [6] |
Table 1: Comparative Binding Affinities of Gacyclidine Enantiomers and Dizocilpine for the NMDA Receptor.
Sigma Receptor Affinity
The interaction of gacyclidine enantiomers with sigma receptors (σ1 and σ2) is less well-characterized. Some studies suggest that at concentrations where NMDA receptor interactions are blocked, gacyclidine may bind to "non-NMDA" sites, which could potentially include sigma receptors.[3][5] However, one study using the sigma receptor ligand PRE-084 found no effect on [3H]gacyclidine binding, suggesting a lack of significant interaction at the tested conditions.[7] Further investigation is required to definitively characterize the affinity of individual gacyclidine enantiomers for sigma receptor subtypes.
Neuroprotective Effects
Both enantiomers of gacyclidine have demonstrated neuroprotective effects in various preclinical models of neuronal injury.
In Vitro Neuroprotection
In primary cortical cultures, both (+)- and (-)-gacyclidine, at concentrations ranging from 0.1 to 5.0 µM, have been shown to prevent glutamate-induced neuronal death.[3] This indicates that despite the difference in NMDA receptor affinity, both enantiomers are capable of mitigating excitotoxic damage in a cellular model.
In Vivo Neuroprotection
In a rat model of contusive spinal cord injury, both the racemate and the individual enantiomers of gacyclidine demonstrated neuroprotective effects.[4] However, the study noted that treatment with the individual enantiomers was not as efficacious in promoting full functional recovery compared to the racemic mixture.[4] This suggests a potential synergistic or complementary action of the two enantiomers in vivo.
Pharmacokinetics
A study investigating the pharmacokinetics of the individual gacyclidine enantiomers in rats after intravenous administration revealed no significant stereoselectivity in their plasma disposition.[8]
| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Reference |
| Clearance (ml/min per kg) | 291 | 275 | [8] |
| Volume of Distribution (Vdβ; l/kg) | 38 | 40 | [8] |
| Plasma Protein Binding (%) | 90 | 89 | [8] |
| t1/2α (min) | ~9 | ~9 | [8] |
| t1/2β (min) | ~90 | ~90 | [8] |
Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats.
Both enantiomers were found to rapidly and extensively penetrate the spinal cord extracellular fluid.[8] Interestingly, despite the lack of stereoselectivity in plasma, this study suggested that the disposition of gacyclidine enantiomers might be stereoselective when administered as a racemate, with plasma concentrations of (+)-gacyclidine being higher than those of (-)-gacyclidine.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is adapted from standard methods for competitive radioligand binding assays using [3H]MK-801.[2][9][10]
Objective: To determine the binding affinity (Ki) of gacyclidine enantiomers for the NMDA receptor.
Materials:
-
Rat cerebral cortex membranes (prepared as a crude mitochondrial pellet)
-
[3H]MK-801 (Radioligand)
-
Unlabeled Dizocilpine (for non-specific binding determination)
-
Gacyclidine enantiomers (test compounds)
-
Binding Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [3H]MK-801 (at a concentration near its Kd, e.g., 5 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]MK-801, and a saturating concentration of unlabeled dizocilpine (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, [3H]MK-801, and varying concentrations of the gacyclidine enantiomer.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo Neuroprotection in a Rat Model of Spinal Cord Injury
This protocol is based on established methods for inducing a contusive spinal cord injury in rats.[4][11][12]
Objective: To evaluate the neuroprotective efficacy of gacyclidine enantiomers in a rat model of traumatic spinal cord injury.
Materials:
-
Adult female rats (e.g., Sprague-Dawley)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
Gacyclidine enantiomers dissolved in a suitable vehicle
-
Behavioral assessment tools (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale)
-
Histological stains (e.g., cresyl violet)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Spinal Cord Injury: Induce a standardized contusive injury using a spinal cord impactor device (e.g., a 10 g rod dropped from a specific height).
-
Drug Administration: Administer the gacyclidine enantiomer or vehicle intravenously at a specific time point post-injury (e.g., 10 minutes).
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and manual bladder expression.
-
Behavioral Assessment: Evaluate locomotor function at regular intervals (e.g., daily for the first week, then weekly) using the BBB scale.
-
Histological Analysis: At the end of the study period (e.g., 4-6 weeks), perfuse the animals and dissect the spinal cord. Process the tissue for histological analysis to assess the extent of tissue damage, neuronal loss, and glial scarring.
-
Data Analysis: Compare the behavioral scores and histological outcomes between the different treatment groups using appropriate statistical methods.
Caption: Workflow for an in vivo neuroprotection study in a rat spinal cord injury model.
Signaling Pathways
Gacyclidine exerts its primary neuroprotective effects by blocking the ion channel of the NMDA receptor. This prevents the excessive influx of Ca2+ into neurons, a key event in the excitotoxic cascade.
Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the site of action of gacyclidine.
Chiral Synthesis and Separation
Conclusion
The enantiomers of gacyclidine hydrochloride exhibit significant pharmacological differences, primarily in their affinity for the NMDA receptor. The (-)-enantiomer is a highly potent antagonist, while the (+)-enantiomer is considerably weaker. Despite this, both enantiomers demonstrate neuroprotective activity. Their pharmacokinetic profiles appear to be largely similar when administered individually. The potential involvement of other receptor systems, such as sigma receptors, requires further clarification. This detailed understanding of the stereopharmacology of gacyclidine is crucial for the rational design and development of this promising neuroprotective agent for clinical applications. Further research into the specific contributions of each enantiomer to the overall therapeutic effect of the racemate is warranted.
References
- 1. Animals models of spinal cord contusion injury [epain.org]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. scispace.com [scispace.com]
- 6. fagg.be [fagg.be]
- 7. Edge Attributes | Graphviz [graphviz.org]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A contusion model of severe spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
Gacyclidine Hydrochloride's Engagement with Non-NMDA Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gacyclidine (B1674390) hydrochloride, a phencyclidine derivative, is primarily recognized for its potent non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, a property that underlies its neuroprotective effects.[1] However, a comprehensive understanding of its pharmacological profile necessitates an in-depth exploration of its interactions with non-NMDA binding sites. Evidence suggests that these off-target interactions may contribute to its unique therapeutic window and reduced neurotoxicity compared to other NMDA receptor antagonists.[1] This technical guide provides a detailed overview of the current knowledge regarding the interaction of gacyclidine hydrochloride with key non-NMDA targets, including sigma receptors, monoamine transporters, and acetylcholine (B1216132) receptors. The information is presented through quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development efforts.
Quantitative Analysis of Non-NMDA Binding Affinities
While comprehensive quantitative data for gacyclidine's binding affinity at various non-NMDA sites are not extensively available in the public domain, this section summarizes the existing information and includes data for the closely related analogue, tenocyclidine (B1683004) (TCP), to provide a comparative context. It is crucial to note that TCP's binding profile may not be identical to that of gacyclidine.
Table 1: Gacyclidine and Tenocyclidine Binding Affinities at Non-NMDA Sites
| Compound | Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Species | Tissue/System | Reference |
| Gacyclidine | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | > 10,000 | - | Rat | Brain | Implied from lack of effect of PRE-084 |
| Tenocyclidine (TCP) | Sigma-1 Receptor | --INVALID-LINK---3-PPP | - | 138 | Rat | Brain | (Cook et al., 1992) |
| Tenocyclidine (TCP) | Sigma-2 Receptor | [³H]DTG | - | 1,230 | Rat | Brain | (Cook et al., 1992) |
| Tenocyclidine (TCP) | Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | 230 | - | Rat | Striatum | (Rothman et al., 1989) |
| Tenocyclidine (TCP) | Serotonin (B10506) Transporter (SERT) | [³H]Paroxetine | 1,800 | - | Rat | Cortex | (Rothman et al., 1989) |
| Phencyclidine (PCP) | Muscarinic Receptor | [³H]N-methylscopolamine | µM range | - | Guinea Pig | Cerebral Cortex | [2] |
| Phencyclidine (PCP) | Nicotinic Acetylcholine Receptor | - | - | µM range | Torpedo | Electric Organ | [3] |
Note: The data for phencyclidine (PCP) is included to provide a broader context for the arylcyclohexylamine class of compounds, as direct data for gacyclidine and tenocyclidine at these receptors are scarce.
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to assessing the interaction of this compound with non-NMDA binding sites. These are generalized protocols based on standard practices and should be optimized for specific laboratory conditions.
Protocol 1: Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of gacyclidine for the sigma-2 receptor.
Materials:
-
Membrane Preparation: Rat liver or human Jurkat cell membranes expressing sigma-2 receptors.
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cell line.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of gacyclidine, and 50 µL of [³H]DTG (at a final concentration around its Kd, e.g., 10 nM).
-
For determining non-specific binding, a set of wells will contain 50 µL of haloperidol instead of the test compound.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of gacyclidine from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the inhibitory effect of gacyclidine on the uptake of dopamine by cells expressing the dopamine transporter.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human DAT.
-
Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).
-
Inhibitor Control: Cocaine or GBR12909.
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter.
Procedure:
-
Plate the DAT-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of gacyclidine or the inhibitor control.
-
Initiate the uptake by adding [³H]dopamine (at a final concentration around its Km, e.g., 100 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials with scintillation cocktail and quantify the radioactivity.
-
Determine the IC₅₀ value for gacyclidine's inhibition of dopamine uptake.
Protocol 3: Calcium Flux Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This assay assesses the ability of gacyclidine to modulate nAChR function by measuring changes in intracellular calcium levels upon receptor activation.
Materials:
-
Cell Line: SH-SY5Y or other cells endogenously or recombinantly expressing nAChRs.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Nicotine or acetylcholine.
-
Antagonist Control: Mecamylamine.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader with automated liquid handling.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of gacyclidine or the antagonist control for 10-20 minutes.
-
Measure the baseline fluorescence.
-
Add the nAChR agonist and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence) or the area under the curve.
-
Determine the effect of gacyclidine on the agonist-induced calcium response (potentiation or inhibition).
Signaling Pathways
The interaction of gacyclidine with non-NMDA targets can modulate various intracellular signaling cascades. The following diagrams illustrate the potential signaling pathways affected by gacyclidine's interaction with sigma receptors and monoamine transporters.
Conclusion
While this compound's primary mechanism of action is through NMDA receptor antagonism, its interactions with non-NMDA binding sites represent a critical area for further investigation. The limited available data, particularly for sigma-2 receptors, dopamine and serotonin transporters, and acetylcholine receptors, underscores the need for comprehensive binding and functional studies. The experimental protocols and conceptual signaling pathways provided in this guide offer a framework for researchers to systematically evaluate these off-target effects. A deeper understanding of gacyclidine's complete pharmacological profile will be instrumental in optimizing its therapeutic potential and developing next-generation neuroprotective agents with improved efficacy and safety profiles.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of phencyclidine potency on the nicotinic acetylcholine receptors from muscle and electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: A Technical Guide to its Solubility Profile and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of gacyclidine (B1674390) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document is intended to serve as a valuable resource for researchers and drug development professionals working with this N-methyl-D-aspartate (NMDA) receptor antagonist. Included are summaries of available solubility data, detailed experimental protocols for solubility determination, and relevant biological context.
Executive Summary
Solubility Data
Quantitative solubility values for gacyclidine hydrochloride in DMSO and PBS are not widely published. However, based on available information from chemical suppliers, a qualitative assessment can be made.
| Solvent | Quantitative Solubility | Qualitative Assessment |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[3] |
| Phosphate-Buffered Saline (PBS) | Data not available | - |
Note: The lack of specific quantitative data necessitates experimental determination for any application requiring precise concentrations.
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, standardized experimental protocols are required. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, representing the true solubility under those conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials.
-
To each vial, add a precise volume of the desired solvent (DMSO or PBS). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Quantification:
-
Carefully aspirate a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.
-
Kinetic Solubility Determination (DMSO Stock Solution Method)
This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (polypropylene for compound storage, and a filter plate for separation)
-
Automated liquid handler (recommended) or multichannel pipettes
-
Plate shaker
-
Plate reader (UV-Vis) or HPLC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Protocol:
-
Add a small volume of the DMSO stock solution to a larger volume of PBS in the wells of a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
-
Separation of Precipitate:
-
Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a plate reader or by HPLC-MS.
-
Compare the measured concentration to a standard curve prepared in the same DMSO/PBS mixture to determine the kinetic solubility.
-
Biological Context: NMDA Receptor Signaling
Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
The following diagram illustrates a simplified signaling pathway involving the NMDA receptor.
Caption: Simplified NMDA Receptor Signaling Pathway and Site of Gacyclidine Action.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining thermodynamic solubility.
Caption: General Workflow for Thermodynamic Solubility Determination.
References
Gacyclidine Hydrochloride: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of gacyclidine (B1674390) hydrochloride and its potential degradation pathways. Due to the limited publicly available stability data specific to gacyclidine hydrochloride, this guide outlines the most probable degradation routes based on its chemical structure and the known behavior of structurally related compounds, such as phencyclidine (PCP) and other piperidine (B6355638) derivatives. Furthermore, it details the standard methodologies for conducting forced degradation studies to identify and characterize potential degradation products, a critical step in drug development and formulation.
Chemical Profile of this compound
Gacyclidine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is a derivative of phencyclidine (PCP) and has been investigated for its neuroprotective properties.[1][3][4][5] The hydrochloride salt is the form commonly used in research and development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆ClNS | MedKoo Biosciences |
| Molecular Weight | 299.90 g/mol | MedKoo Biosciences |
| CAS Number | 131774-33-9 | MedKoo Biosciences |
| IUPAC Name | 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride | DrugBank Online |
| Appearance | Solid powder | MedKoo Biosciences |
Predicted Degradation Pathways
Based on the chemical structure of gacyclidine, which features a piperidine ring, a cyclohexyl group, and a thiophene (B33073) moiety, several degradation pathways can be anticipated under forced degradation conditions. The primary routes of degradation for similar piperidine-containing compounds are oxidation and hydrolysis.[6][7][8]
Oxidative Degradation
The piperidine ring is susceptible to oxidation.[6][9] This can be initiated by atmospheric oxygen, light, and elevated temperatures.[6] The nitrogen atom in the piperidine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide. Additionally, the carbons alpha to the nitrogen can be hydroxylated.[7][8] The thiophene ring may also be susceptible to oxidation, potentially leading to sulfoxide (B87167) formation.
Hydrolytic Degradation
While phencyclidine is not expected to undergo significant hydrolysis due to the lack of hydrolyzable functional groups, the stability of the thiophene ring in gacyclidine under strong acidic or basic conditions could be a point of investigation.[10] However, significant degradation via hydrolysis is generally considered less likely for this class of compounds compared to oxidation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can be a source of degradation for many pharmaceutical compounds. While specific data for gacyclidine is unavailable, compounds with aromatic and heteroaromatic rings, such as the thiophene in gacyclidine, can be susceptible to photodegradation.[11]
Thermal Degradation
Thermal degradation studies are crucial to determine the stability of a drug substance at elevated temperatures.[12][13] For gacyclidine, thermal stress could potentially lead to the cleavage of the bond between the cyclohexyl ring and the piperidine or thiophene moieties.
Experimental Protocols for Forced Degradation Studies
To elucidate the actual degradation pathways and to develop a stability-indicating analytical method, a forced degradation study should be performed.[14][15] This involves subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[16]
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Up to 72 hours |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 72 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | As per ICH Q1B |
| Thermal (Dry Heat) | 60°C and 80°C | Up to 100 hours | [17] |
General Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Preparation of Stressed Samples (Example Protocol)
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C. At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis : Follow the procedure for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
Oxidation : To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide to achieve the desired final concentration (e.g., 3%). Store the sample at room temperature and protect from light. Monitor at the specified time points.
-
Photolytic Degradation : Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation : Store the solid drug substance and a solution of the drug substance in an oven at elevated temperatures (e.g., 60°C and 80°C). Analyze samples at various time points.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[18][19][20][21] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, especially for volatile impurities.[24][25]
Table 3: Key Parameters for a Stability-Indicating HPLC Method
| Parameter | Description |
| Column | A reversed-phase column (e.g., C18) is typically suitable. |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate polar and non-polar compounds. |
| Detection | A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products. |
| Validation | The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. |
Summary and Recommendations
It is imperative for researchers and drug development professionals working with this compound to conduct thorough forced degradation studies to:
-
Identify the actual degradation products.
-
Elucidate the degradation pathways.
-
Develop and validate a stability-indicating analytical method for routine quality control and stability testing.
The experimental protocols and analytical considerations outlined in this guide provide a robust framework for initiating such studies, ensuring the quality, safety, and efficacy of any potential drug product containing this compound.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine - Wikipedia [en.wikipedia.org]
- 3. Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of extracochlear gacyclidine perfusion on tinnitus in humans: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolites of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 10. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 13. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. [PDF] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a stability-indicating RP-LC method for the determination of tigecycline in lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 20. indicating hplc method: Topics by Science.gov [science.gov]
- 21. wjpls.org [wjpls.org]
- 22. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 23. emerypharma.com [emerypharma.com]
- 24. Determination of gacyclidine enantiomers in human plasma by gas chromatography-mass spectrometry using selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
The Discovery and Development of Gacyclidine: A Technical Overview for Neuroprotective Drug Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gacyclidine (B1674390) (GK-11) is a dissociative, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from phencyclidine (PCP).[1] It has been investigated for its neuroprotective properties in a variety of central nervous system (CNS) injury models, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases.[2][3] Gacyclidine's primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive calcium influx that triggers excitotoxic neuronal death.[4] A key characteristic of Gacyclidine is its potentially lower neurotoxicity compared to other NMDA antagonists like Dizocilpine (B47880) (MK-801), which may be attributed to its additional interaction with "non-NMDA" binding sites.[5][6] This technical guide provides an in-depth summary of the discovery, development, mechanism of action, and experimental evaluation of Gacyclidine as a neuroprotective agent, compiling key quantitative data and outlining experimental methodologies from seminal preclinical and clinical studies.
Chemical Synthesis and Properties
Gacyclidine, or 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine, is a derivative of tenocyclidine (B1683004) (TCP).[1] The synthesis involves a multi-step process.
Synthesis Pathway
The chemical synthesis of Gacyclidine can be summarized in the following workflow.
Experimental Protocol Summary: Chemical Synthesis
The synthesis of Gacyclidine, as described in the literature, follows these key steps[1]:
-
1,2-Addition: 2-methylcyclohexanone is reacted with either 2-thienyl lithium or 2-thienyl magnesium bromide. This step results in a diastereomeric mixture of a cyclohexanol intermediate.
-
Azide Formation: The cyclohexanol intermediate is treated with sodium azide (NaN₃) in trichloroacetic acid to produce an azide intermediate.
-
Reduction: The azide is reduced to the corresponding amine using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel. This step preferentially yields the cis-configuration of the amine.
-
Dialkylation: The final step involves the dialkylation of the amine intermediate with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) to yield the final product, Gacyclidine, as a diastereomeric mixture.
Mechanism of Action
Gacyclidine's neuroprotective effects stem primarily from its role as a non-competitive antagonist of the NMDA receptor. In pathological conditions like TBI or SCI, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, production of reactive oxygen species, and ultimately, apoptotic and necrotic cell death.
Gacyclidine binds to a site within the ion channel of the NMDA receptor, physically blocking the flow of ions and thus preventing the downstream excitotoxic cascade.[4]
Receptor Binding Profile
Gacyclidine and its enantiomers bind to the NMDA receptor with high affinity. The (-)enantiomer shows a particularly high affinity, comparable to other potent antagonists.[5][6] In addition to its primary target, Gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its favorable safety profile.[6]
Table 1: Gacyclidine Receptor Binding Affinity
| Compound | Receptor Site | Affinity (nM) | Reference |
|---|---|---|---|
| (-)-Gacyclidine [(-)-GK11] | NMDA Receptor | 2.5 | [5][6] |
| (+)-Gacyclidine [(+)-GK11] | NMDA Receptor | ~25 | [5][6] |
| Gacyclidine (Racemic) | "non-NMDA" sites | Binding observed |[5][6] |
Experimental Protocol Summary: Receptor Binding Assay
This protocol is a summary of the general methodology used for radioligand binding assays to determine receptor affinity.
-
Tissue Preparation: Membranes are prepared from rat telencephalon or other relevant brain regions.[7]
-
Radioligand: Tritiated Gacyclidine ([³H]Gacyclidine) or another NMDA antagonist like [³H]TCP is used.[5][7]
-
Incubation: Brain membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Gacyclidine (the competitor).
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) or IC50 value is calculated to determine the binding affinity.
Preclinical Development
Gacyclidine has been evaluated in numerous preclinical models, demonstrating significant neuroprotective effects.
In Vitro Neuroprotection
In primary cortical cultures, Gacyclidine effectively prevents neuronal death induced by glutamate toxicity.[5][6]
Table 2: In Vitro Neuroprotective Efficacy
| Model | Treatment | Concentration Range | Outcome | Reference |
|---|
| Primary Cortical Cultures | Gacyclidine & Enantiomers | 0.1 to 5.0 µM | Prevention of glutamate-induced neuronal death |[5][6] |
Experimental Protocol Summary: Glutamate-Induced Neuronal Death Assay
This protocol is a summary of the general methods used to assess neuroprotection in vitro.[4][8]
-
Cell Culture: Primary cortical neurons are isolated from fetal rat brains and cultured for a specified period (e.g., 7-8 days).
-
Induction of Excitotoxicity: Cultures are exposed to a toxic concentration of glutamate (e.g., 1 mM) for a set duration (e.g., 6-24 hours).
-
Treatment: Gacyclidine is added to the culture medium at various concentrations either before or concurrently with the glutamate challenge.
-
Viability Assessment: Cell death is quantified using assays such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, or the MTT assay, which measures metabolic activity.[4][9] A reduction in LDH release or an increase in MTT reduction in Gacyclidine-treated cultures compared to glutamate-only controls indicates neuroprotection.
In Vivo Neuroprotection
Gacyclidine has shown robust efficacy in animal models of acute CNS injury.
Table 3: Summary of In Vivo Neuroprotective Studies
| Animal Model | Injury Type | Gacyclidine Dose | Key Findings | Reference |
|---|---|---|---|---|
| Rat | Spinal Cord Contusion | 1 mg/kg (IV) | Best functional recovery; reduced time to full locomotor recovery by half. | [10] |
| Rat | Spinal Cord (Photochemical) | 1 mg/kg (IV) | Optimal dose for recovery; best results when given 10-30 min post-injury. | [1] |
| Rat | Traumatic Brain Injury (MFC) | 0.1 mg/kg (IV) | Improved performance in Morris water maze; attenuated secondary cell death. | [9] |
| Mouse (hSOD1G93A) | ALS Model | 0.1 mg/kg (chronic) | Increased survival by 4.3%; delayed locomotor function impairment. | [2][11] |
| Monkey | Soman Poisoning | Not specified | Enhanced neuroprotective activity of standard "three drugs cocktail". |[5][6] |
Experimental Protocol Summary: Rat Spinal Cord Injury (SCI) Model
This protocol is a summary of the contusion model used to evaluate Gacyclidine.[5][10][12]
-
Animal Preparation: Adult female rats are anesthetized. A laminectomy is performed, typically at the thoracic level (e.g., T9), to expose the spinal cord.
-
Injury Induction: A standardized contusive injury is induced using a device like the NYU impactor, where a specific weight (e.g., 10g) is dropped from a set height (e.g., 50 mm) onto the exposed dura.[13]
-
Treatment: Gacyclidine or a vehicle (saline) is administered intravenously at a specific time point post-injury (e.g., 10 minutes).
-
Functional Assessment: Locomotor recovery is assessed over several weeks using a standardized rating scale (e.g., BBB scale). Other functional tests like inclined-plane stability may also be used.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and the spinal cord tissue is processed for histological analysis to measure the lesion size, cystic cavity volume, and extent of spared white matter.
Clinical Development
The promising preclinical data led to the evaluation of Gacyclidine in human clinical trials for several indications.
Drug Development and Clinical Trial Workflow
Traumatic Brain Injury (TBI)
A multicenter, double-blind, placebo-controlled pilot trial was conducted to assess the safety and efficacy of Gacyclidine in patients with acute TBI.[14][15]
Table 4: Gacyclidine Pilot Clinical Trial in Acute TBI
| Parameter | Details |
|---|---|
| Study Design | Multicenter, prospective, randomized, double-blind, placebo-controlled.[14] |
| Patient Population | 51 patients enrolled, 48 studied; acute TBI.[15] |
| Treatment Groups | 1. Placebo2. Gacyclidine 0.01 mg/kg3. Gacyclidine 0.02 mg/kg4. Gacyclidine 0.04 mg/kg |
| Dosing Regimen | Two IV doses: first within 2 hours of trauma, second 4 hours after the first.[14] |
| Primary Safety Outcome | No deaths were related to the drug; 10 of 181 serious adverse events were considered drug-related.[15] |
| Primary Efficacy Outcome | When prognostic factors were included in analysis, a beneficial long-term effect and best dose-result were seen in the 0.04 mg/kg group.[15] |
Experimental Protocol Summary: TBI Clinical Trial
This is a summary of the methodology for the pilot TBI clinical trial.[6][14][15]
-
Patient Selection: Patients with acute TBI were enrolled. Inclusion criteria often related to Glasgow Coma Scale (GCS) scores and initial CT scan results.
-
Randomization: Patients were randomly assigned to one of four parallel groups (placebo or one of three Gacyclidine doses).
-
Blinding: Both patients (and their families) and the administering medical staff were blinded to the treatment allocation.
-
Drug Administration: The first IV injection was administered by emergency medical units as soon as possible (within 2 hours of injury), with a second dose given 4 hours later.
-
Data Collection: Safety was assessed by monitoring vital signs, blood chemistry, ECG, and adverse events. Efficacy was evaluated using the GCS and Glasgow Outcome Scale (GOS), along with assessments of motor and neuropsychological function at 90 and 365 days post-injury.
Other Indications
Gacyclidine was also investigated for tinnitus under the name OTO-313. A Phase 2 trial found the drug to be safe and well-tolerated but did not show a significant benefit over placebo, partly due to a high placebo response, leading to the discontinuation of its development for this indication in 2022.[1] Clinical trials for acute spinal cord injury have also been conducted.[4]
Safety and Pharmacokinetics
A significant advantage of Gacyclidine noted in preclinical studies is its lower neurotoxicity compared to other NMDA antagonists.[5] In rats, doses up to 10 mg/kg did not cause necrotic neurons, and only at the highest dose of 20 mg/kg were minor cytoplasmic vacuoles observed via electron microscopy.[6]
Table 5: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (1.25 mg/kg IV)
| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Reference |
|---|---|---|---|
| t1/2α (min) | ~9 | ~9 | [16] |
| t1/2β (min) | ~90 | ~90 | [16] |
| Clearance (ml/min per kg) | 291 | 275 | [16] |
| Volume of Distribution (Vdβ; l/kg) | 38 | 40 | [16] |
| Plasma Protein Binding (%) | 90 | 89 |[16] |
Studies in rats showed no significant pharmacokinetic differences between the two enantiomers and no enantiomeric inversion. Both enantiomers were found to penetrate rapidly and extensively into the spinal cord extracellular fluid.[16]
Conclusion
Gacyclidine is a potent, non-competitive NMDA receptor antagonist with demonstrated neuroprotective properties across a range of in vitro and in vivo models of CNS injury. Its key advantages include a high affinity for the NMDA receptor and a potentially superior safety profile compared to earlier-generation antagonists, possibly due to its interaction with non-NMDA sites. While preclinical results were highly promising, its clinical development has faced challenges, including a failure to demonstrate efficacy for tinnitus. The pilot trial in TBI, however, suggested a dose-dependent beneficial effect, indicating that with appropriate patient selection and trial design, Gacyclidine or similar NMDA antagonists could still hold therapeutic potential for acute neurotrauma. The comprehensive data gathered on its synthesis, mechanism, and biological effects make Gacyclidine an important case study in the development of neuroprotective agents.
References
- 1. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Gacyclidine - Wikipedia [en.wikipedia.org]
- 4. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zerahm.free.fr [zerahm.free.fr]
- 7. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmbreports.org [bmbreports.org]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel non-competitive N-methyl-D-aspartate antagonist gacyclidine blocks the glutamate-induced release of hydroxyl radicals in the striatum under conditions in which dizocilpine does not. A microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Gacyclidine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gacyclidine (B1674390) hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective and therapeutic potential in conditions such as tinnitus and traumatic brain injury. This document provides a comprehensive technical overview of gacyclidine hydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a phencyclidine derivative. Its core chemical and physical data are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₂₆ClNS | [1][2][3] |
| Molecular Weight | 299.90 g/mol | [1][2] |
| CAS Number | 131774-33-9 | [1][2][3] |
| IUPAC Name | 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride | [2] |
| Appearance | Solid powder | [1] |
Mechanism of Action
Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.
Gacyclidine binds to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions (Ca²⁺). This action prevents the downstream signaling cascades that lead to neuronal damage and death. The (-)enantiomer of gacyclidine, known as (-)GK11, exhibits a higher affinity for the NMDA receptor (2.5 nM) compared to the (+)enantiomer, which has an affinity that is ten times lower.[4]
NMDA Receptor Signaling Pathway
The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel. This allows for the influx of Ca²⁺, which acts as a second messenger, activating a variety of downstream signaling pathways. These pathways can have both physiological and pathological consequences. Gacyclidine, by blocking this channel, inhibits these downstream effects.
Figure 1. Gacyclidine's mechanism of action on the NMDA receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Chemical Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in full, the general synthetic route for similar thienylcyclohexyl piperidine (B6355638) derivatives involves a multi-step process starting from cycloalkanones.[5][6][7] A general workflow is outlined below.
Figure 2. General experimental workflow for the synthesis of this compound.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol describes how to assess the neuroprotective effects of gacyclidine against glutamate-induced excitotoxicity in primary cortical neurons.
3.2.1. Preparation of Primary Cortical Neurons
-
Dissect cortical tissue from embryonic day 16.5 (E16.5) mouse or rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[8]
-
Digest the tissue with 0.05% Trypsin-EDTA at 37°C.[8]
-
Gently triturate the tissue to obtain a single-cell suspension.[9]
-
Plate the cells on poly-D-lysine coated culture dishes in Neurobasal medium supplemented with B27 and L-glutamine. For initial plating, 25 µM glutamate can be added.[10]
-
Culture the neurons at 37°C in a humidified 5% CO₂ incubator. Exchange half of the medium every 3-4 days.
3.2.2. Glutamate Treatment and Gacyclidine Application
-
After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induce excitotoxicity by adding NMDA to the culture medium to a final concentration of 25 µM.[1]
-
Incubate for 60 minutes at 37°C.[1]
-
Wash the neurons once with fresh, warm, and pH-balanced neurobasal medium.[1]
-
Return the original conditioned medium to the wells and allow the neurons to recover for a period of 0 to 24 hours before assessing cell viability.[1]
3.2.3. Assessment of Neuroprotection
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Immediately before the assay, prepare the LDH assay mixture by combining equal volumes of LDH Assay Substrate Solution, Dye Solution, and Cofactor Preparation.[1]
-
Transfer 50 µl of the culture medium from each well to a new 96-well plate.[1]
-
Add 100 µl of the LDH assay mixture to each sample.[1]
-
Incubate at room temperature, protected from light.[1]
-
Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the number of lysed cells.[1][11]
-
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Lyse the cells using a chilled cell lysis buffer.[12]
-
Incubate the lysate on ice for 10 minutes.[12]
-
Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to the cell lysate.[12][13]
-
Incubate at 37°C for 1-2 hours.[12]
-
Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase-3 activity.[12]
-
Clinical Administration Protocols
3.3.1. Intratympanic Injection for Tinnitus This procedure is performed by a qualified physician.
-
The patient is positioned supine with their head rotated to the contralateral side.[14]
-
The tympanic membrane is visualized using an otology microscope.[14]
-
A topical anesthetic is applied to the anteroinferior quadrant of the tympanic membrane.[14]
-
A 25-gauge spinal needle is used to inject 0.4 to 0.8 mL of the gacyclidine formulation into the middle ear space until it is full.[14]
-
The patient remains in the same position for 20-30 minutes to allow for absorption of the medication into the inner ear.[15][16]
3.3.2. Intravenous Administration for Traumatic Brain Injury This protocol is for a clinical trial setting and requires strict medical supervision.
-
Establish intravenous access in the patient.
-
This compound is administered as two intravenous doses.
-
The first dose is given within 2 hours of the trauma, and the second dose is administered 4 hours after the first.[12][13]
-
Dosages that have been studied include 2x0.001 mg/kg, 2x0.005 mg/kg, and 2x0.02 mg/kg.[12][13]
-
Continuous monitoring of vital signs, including blood pressure and heart rate, is essential throughout the administration and for a period afterward.
Summary of Quantitative Data
| Parameter | Value | Study Type | Citation(s) |
| (-)GK11 Affinity (Ki) | 2.5 nM | In vitro binding assay | [4] |
| (+)GK11 Affinity (Ki) | ~25 nM (10 times lower than (-)GK11) | In vitro binding assay | [4] |
| Effective Neuroprotective Concentration | 0.1 to 5.0 µM | In vitro (cortical cultures) | [4] |
| Human IV Doses (Traumatic Brain Injury) | 2x0.001 mg/kg, 2x0.005 mg/kg, 2x0.02 mg/kg | Clinical Trial | [12][13] |
Conclusion
This compound is a potent NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models. Its clinical development has focused on indications such as tinnitus and traumatic brain injury. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 6. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Chronic and Acute Manipulation of Cortical Glutamate Transmission Induces Structural and Synaptic Changes in Co-cultured Striatal Neurons [frontiersin.org]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Intratympanic Steroid Injection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. union.org [union.org]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Gacyclidine Hydrochloride: Application Notes and Protocols for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of gacyclidine (B1674390) hydrochloride in various neuroprotection assays. Detailed protocols for key experiments are included to facilitate the replication and further investigation of gacyclidine's neuroprotective effects.
Introduction
Gacyclidine (GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective properties in a variety of preclinical models of neuronal injury.[1][2][3] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that leads to excitotoxicity and neuronal cell death.[4] Gacyclidine has shown promise in models of spinal cord injury, traumatic brain injury, and cerebral ischemia.[2][5][6][7] Furthermore, it is reported to have a better safety profile than other NMDA receptor antagonists, with less evidence of neurotoxicity.[1][2]
Quantitative Data Summary
The following tables summarize the dose-response data for gacyclidine hydrochloride in key neuroprotection assays.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Cell Type | Insult | Gacyclidine Concentration (µM) | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | Glutamate (B1630785) | 0.1 - 5.0 | Neuronal Death | Prevention of neuronal death | [1][2] |
Table 2: In Vivo Neuroprotection in Rodent Models of CNS Injury
| Animal Model | Injury Type | Gacyclidine Dose (mg/kg, i.v.) | Outcome Measure | Result | Reference |
| Rat | Spinal Cord Contusion | 1 | Locomotor Recovery | Most effective dose for promoting functional recovery | [8] |
| Rat | Photochemical Spinal Cord Lesion | 1, 2.5, 5 | Motor Score, Undamaged Spinal Cord Area | Dose-dependent attenuation of spinal cord damage; 1 mg/kg showed greater and more homogeneous recovery | [9] |
| Rat | Medial Frontal Cortex Contusion | 0.03, 0.1, 0.3 | Morris Water Maze Performance, Neuronal Survival | 0.1 mg/kg resulted in the best performance compared to vehicle-treated controls | [6] |
| Rat | Focal Cerebral Ischemia | 0.1, 0.3, 1 | Cortical Infarct Volume | Significant reduction in infarct volume at all doses (45%, 55%, and 36% reduction, respectively) | [7] |
Signaling Pathway
Gacyclidine's neuroprotective effects are primarily mediated through the blockade of the NMDA receptor, a key player in glutamate-mediated excitotoxicity. The following diagram illustrates this signaling pathway.
Experimental Protocols
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes how to assess the neuroprotective effects of gacyclidine against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
This compound
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated culture plates
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the neurons in Neurobasal medium with supplements for at least 7 days to allow for maturation.
-
-
Gacyclidine Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
On the day of the experiment, dilute the gacyclidine stock solution in culture medium to final concentrations ranging from 0.1 to 5.0 µM.[1][2]
-
Replace the culture medium with the gacyclidine-containing medium and incubate for a predetermined pre-treatment time (e.g., 30 minutes).
-
-
Glutamate Insult:
-
Prepare a stock solution of glutamate.
-
Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
-
Assessment of Neuronal Death:
-
Quantify neuronal death by measuring the release of LDH into the culture medium using a commercially available kit.
-
Follow the manufacturer's instructions for the LDH assay.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated control.
-
In Vivo Neuroprotection Assay: Spinal Cord Injury in Rats
This protocol provides a general framework for evaluating the neuroprotective effects of gacyclidine in a rat model of spinal cord injury.
Materials:
-
Adult female Sprague-Dawley rats
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Spinal cord contusion device
-
Behavioral assessment tools (e.g., open field for locomotor scoring)
-
Histological equipment and reagents
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an appropriate anesthetic.
-
Perform a laminectomy to expose the spinal cord at the desired vertebral level (e.g., T9-T10).
-
Induce a standardized spinal cord contusion injury using a contusion device.
-
-
Gacyclidine Administration:
-
Post-Operative Care and Behavioral Assessment:
-
Provide appropriate post-operative care, including analgesics and bladder expression.
-
Assess locomotor function at regular intervals (e.g., daily for the first week, then weekly) using a standardized scoring system (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
-
Histological Analysis:
-
At the end of the study period, euthanize the animals and perfuse them with fixative.
-
Dissect the spinal cord and process the tissue for histological analysis.
-
Stain tissue sections to assess the lesion size, white matter sparing, and neuronal survival.
-
Conclusion
This compound has consistently demonstrated dose-dependent neuroprotective effects in both in vitro and in vivo models of neuronal injury. The provided protocols offer a foundation for further research into the therapeutic potential of this compound. Researchers should optimize these protocols based on their specific experimental goals and available resources. The favorable safety profile of gacyclidine, coupled with its efficacy in preclinical models, warrants continued investigation for its potential clinical application in neurotraumatic and neurodegenerative disorders.
References
- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gacyclidine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: Application Notes and Protocols for Organophosphorus Poisoning Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gacyclidine (B1674390) hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective potential in the context of organophosphorus (OP) poisoning, particularly against highly toxic nerve agents like soman.[1][2] Organophosphate poisoning leads to an accumulation of acetylcholine (B1216132), causing a cholinergic crisis and excitotoxicity, where excessive glutamate (B1630785) stimulation of NMDA receptors results in neuronal damage and death. Gacyclidine hydrochloride offers a therapeutic strategy to mitigate this secondary neuronal damage that conventional treatments often fail to prevent.[1]
These application notes provide a summary of the current research, experimental protocols, and the underlying mechanism of action of this compound in OP poisoning research.
Data Presentation
| Parameter | Species | Organophosphate | Gacyclidine HCl Dose | Route of Administration | Key Findings | Reference |
| Neuroprotection | Cynomolgus Monkey | Soman (8 x LD50) | 0.1 mg/kg | Intravenous (IV) | Prevented mortality, seizures, and neuropathology when administered 45 minutes after poisoning in conjunction with conventional treatment. | [3] |
| Neuroprotection | Rat | Soman | Not Specified | Not Specified | Attenuated seizure-induced neuropathology. | [4] |
| Toxicity Study | Rat | None | 1, 5, 10, 20 mg/kg | Intravenous (IV) | No necrotic neurons detected at these doses, indicating low neurotoxicity compared to other NMDA antagonists. | [1] |
Signaling Pathways
Organophosphorus Poisoning and Excitotoxicity
Organophosphorus compounds irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in overstimulation of muscarinic and nicotinic receptors, causing the acute symptoms of cholinergic crisis. In the central nervous system, this hyperexcitation leads to seizures, which in turn trigger a massive release of the excitatory neurotransmitter glutamate. Glutamate overactivates NMDA receptors, leading to an excessive influx of calcium ions (Ca2+) into neurons. This calcium overload activates various downstream signaling cascades, resulting in neuronal damage and apoptosis, a process known as excitotoxicity.
References
- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the value of gacyclidine (GK-11) as adjuvant medication to conventional treatments of organophosphate poisoning: primate experiments mimicking various scenarios of military or terrorist attack by soman. | Semantic Scholar [semanticscholar.org]
- 3. Nerve agent poisoning in primates: antilethal, anti-epileptic and neuroprotective effects of GK-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection from soman-induced seizures in the rodent: evaluation with diffusion- and T2-weighted magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: Application Notes and Protocols for Neuronal Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gacyclidine (B1674390) hydrochloride in neuronal calcium imaging studies. Gacyclidine, a phencyclidine derivative, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[1][2][3] Understanding its effect on intracellular calcium dynamics is crucial for elucidating its neuroprotective potential.[1][2][4]
Mechanism of Action
Gacyclidine exerts its effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[1][2] This binding event blocks the influx of calcium ions (Ca2+) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine to the receptor.[3] The overactivation of NMDA receptors and subsequent excessive calcium influx are implicated in excitotoxic neuronal cell death, a hallmark of various neurological disorders.[3][5] By blocking this influx, gacyclidine demonstrates neuroprotective properties.[1][2][4]
Quantitative Data Summary
While direct quantitative data for gacyclidine's effect on NMDA-induced calcium influx from a single study is limited, data from related non-competitive NMDA receptor antagonists and binding affinity studies provide valuable insights into its expected potency.
Table 1: Binding Affinities of Gacyclidine and Related Compounds for the NMDA Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | Notes |
| Gacyclidine (racemic) | Not explicitly stated in reviewed literature | A phencyclidine derivative.[1] |
| (-)GK11 (Gacyclidine enantiomer) | 2.5 | Exhibits affinity similar to dizocilpine (B47880) (MK-801).[1] |
| (+)GK11 (Gacyclidine enantiomer) | ~25 | Has a 10-fold lower affinity than the (-)enantiomer.[1] |
| Dizocilpine (MK-801) | ~3 | A potent and well-characterized non-competitive NMDA receptor antagonist. |
| Phencyclidine (PCP) | ~50 | The parent compound for this class of antagonists. |
Table 2: Expected Inhibitory Effects of Gacyclidine on NMDA-Mediated Calcium Influx (Based on Analogues)
Due to the lack of direct IC50 values for gacyclidine on calcium influx in the reviewed literature, this table presents data for the closely related compound phencyclidine (PCP) and the potent antagonist MK-801 to provide an expected range of activity for gacyclidine.
| Compound | Concentration | % Inhibition of NMDA-induced Calcium Influx | Cell Type |
| Phencyclidine (PCP) | 10 µM | ~67% | Cultured neocortical neurons |
| Dizocilpine (MK-801) | 1 µM | >90% | Cultured cortical neurons |
| Gacyclidine (Expected) | 0.1 - 5.0 µM | Dose-dependent inhibition | Primary cortical cultures (prevents glutamate-induced neuronal death)[1] |
Signaling Pathway and Experimental Workflow
Gacyclidine's Mechanism of Action on the NMDA Receptor
Caption: Gacyclidine blocks the NMDA receptor ion channel, preventing calcium influx.
Experimental Workflow for Neuronal Calcium Imaging
Caption: Workflow for assessing gacyclidine's effect on neuronal calcium.
Experimental Protocols
This section details the methodologies for key experiments to investigate the effect of this compound on neuronal calcium imaging.
Protocol 1: Primary Neuronal Cell Culture
-
Preparation of Culture Plates: Coat sterile glass coverslips with poly-L-lysine (0.1 mg/mL in sterile water) for at least 1 hour at 37°C. Rinse three times with sterile water and allow to air dry.
-
Tissue Dissociation: Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS). Mince the tissue and incubate in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Cell Plating: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the prepared coverslips at a density of 2 x 10^5 cells/cm².
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 10-14.
Protocol 2: Fura-2 AM Calcium Imaging
This protocol is adapted from established methods for ratiometric calcium imaging in cultured neurons.[6][7][8]
-
Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO). On the day of the experiment, dilute the stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Cell Loading:
-
Wash the neuronal cultures twice with pre-warmed HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Imaging Setup:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a xenon arc lamp, a filter wheel for alternating excitation wavelengths (340 nm and 380 nm), and a cooled CCD camera.
-
Maintain the cells in HBSS at room temperature.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, with emission collected at 510 nm. Capture images every 2-5 seconds.
-
Establish a stable baseline for at least 2 minutes.
-
-
NMDA Receptor Stimulation:
-
Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in HBSS to induce a robust increase in intracellular calcium.
-
Record the fluorescence changes for 5-10 minutes.
-
-
This compound Application:
-
Wash out the NMDA/glycine solution with HBSS.
-
Perfuse the cells with a solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) for 5-10 minutes.
-
Re-apply the NMDA/glycine solution in the continued presence of this compound.
-
Record the fluorescence changes to determine the inhibitory effect of gacyclidine.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration ([Ca2+]i).
-
Quantify the peak amplitude of the calcium response before and after gacyclidine application to determine the percentage of inhibition.
-
Protocol 3: Dose-Response Analysis
-
Follow the procedures outlined in Protocol 2.
-
Apply a range of this compound concentrations (e.g., from 1 nM to 100 µM) to different sets of neuronal cultures.
-
For each concentration, determine the percentage of inhibition of the NMDA-induced calcium influx.
-
Plot the percentage of inhibition against the logarithm of the gacyclidine concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of gacyclidine required to inhibit 50% of the NMDA-induced calcium response.
By following these protocols, researchers can effectively investigate the impact of this compound on neuronal calcium signaling, providing valuable data for drug development and a deeper understanding of its neuroprotective mechanisms.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Gacyclidine Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in patch clamp electrophysiology studies. The protocols outlined below are designed to facilitate the investigation of Gacyclidine's effects on NMDA receptor-mediated currents, crucial for neuroscience research and the development of novel therapeutics for neurological disorders.
Introduction to this compound
Gacyclidine (also known as GK-11) is a phencyclidine derivative that acts as a use-dependent, non-competitive antagonist at the NMDA receptor. It exhibits neuroprotective properties with a potentially lower incidence of neurotoxic side effects compared to other antagonists like MK-801.[1] Gacyclidine has shown promise in models of neurotrauma and tinnitus. Its mechanism of action involves blocking the ion channel pore of the NMDA receptor, thereby inhibiting calcium influx, a key event in excitotoxicity.
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block. Upon activation, the channel opens, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions.
Gacyclidine, as a non-competitive antagonist, does not compete with glutamate or glycine (B1666218) for their binding sites. Instead, it binds to a site within the ion channel pore, physically obstructing the flow of ions. This "open-channel block" mechanism means that Gacyclidine can only access its binding site when the receptor is in its active, open state.
Quantitative Data: this compound Activity
The inhibitory potency of this compound on NMDA receptor currents has been characterized using patch clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) is dependent on the subunit composition of the NMDA receptor.
| Compound | NMDA Receptor Subtype | Cell Type | IC₅₀ | Reference |
| Gacyclidine (GK-11) | NR1a/NR2B | Recombinant | ~6-fold lower than MK-801 | [1] |
| Gacyclidine (GK-11) | NR1a/NR2A | Recombinant | Similar affinity to MK-801 (incomplete block) | [1] |
| MK-801 | Native | Cultured Superior Colliculus Neurons | 0.14 ± 0.04 µM | [2] |
Note: The exact IC₅₀ of Gacyclidine on NR1a/NR2B receptors from the primary reference is stated relative to MK-801. Based on the provided MK-801 IC₅₀, the estimated IC₅₀ for Gacyclidine on NR1a/NR2B receptors would be in the low nanomolar range.
Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for Gacyclidine.
NMDA receptor signaling pathway and Gacyclidine's mechanism of action.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on NMDA receptor-mediated currents using whole-cell patch clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recordings from Cultured Hippocampal Neurons
This protocol is adapted from methodologies used for studying NMDA receptor antagonists in primary neuronal cultures.
1. Cell Culture:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) rat or mouse embryos on poly-D-lysine coated glass coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Use neurons for recording between 12 and 16 days in vitro.
2. Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm. Prepare a Mg²⁺-free version to maximize NMDA receptor currents, or include 0.5-1 mM MgCl₂ to study voltage-dependent block.
-
Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to 290-300 mOsm. Cesium is used to block potassium channels.
3. This compound Application:
-
Prepare a stock solution of this compound (e.g., 10 mM in water) and dilute to final concentrations in the external solution on the day of the experiment.
-
Apply Gacyclidine via a fast-perfusion system to allow for rapid solution exchange.
4. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Obtain whole-cell patch clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance).
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline inward current.
-
After establishing a stable baseline, co-apply NMDA/glycine with varying concentrations of Gacyclidine to determine the dose-dependent inhibition.
-
To study the use-dependent nature of the block, apply Gacyclidine in the absence of agonists, followed by co-application with agonists.
Protocol 2: Recordings from Recombinant NMDA Receptors in HEK293 Cells
This protocol allows for the study of Gacyclidine's effects on specific NMDA receptor subunit combinations.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A or NR2B) and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Replate cells onto poly-D-lysine coated coverslips 24 hours post-transfection and use for recording 24-48 hours later.
2. Solutions:
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, and 0.1 glycine. Adjust pH to 7.2 with NaOH.
-
Internal Solution: (in mM) 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. This compound Application:
-
As described in Protocol 1.
4. Electrophysiological Recording:
-
Similar to Protocol 1, identify transfected cells by fluorescence.
-
Hold the cell at a negative potential (e.g., -60 mV).
-
Apply glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to activate the recombinant NMDA receptors.
-
Co-apply Gacyclidine at various concentrations to construct a dose-response curve and determine the IC₅₀.
Experimental Workflow
The following diagram outlines the general workflow for a patch clamp experiment investigating Gacyclidine.
General workflow for a patch clamp experiment with Gacyclidine.
References
Gacyclidine Hydrochloride in Spinal Cord Injury: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gacyclidine (B1674390) hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in animal models of spinal cord injury (SCI). The following sections detail the mechanism of action, experimental protocols, and key quantitative findings from preclinical studies, offering a valuable resource for designing and conducting further research in this area.
Mechanism of Action: Targeting Excitotoxicity
Following a traumatic spinal cord injury, a secondary wave of damage is initiated by a massive release of the excitatory neurotransmitter glutamate (B1630785).[1][2] This overstimulation of glutamate receptors, particularly the NMDA receptor, leads to an excessive influx of calcium ions into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death and tissue damage.[3] This process is known as excitotoxicity.
Gacyclidine hydrochloride exerts its neuroprotective effects by acting as a non-competitive antagonist at the NMDA receptor.[4] By blocking the ion channel of the receptor, gacyclidine prevents the excessive influx of calcium, thereby mitigating the downstream neurotoxic cascade. This intervention helps to preserve neuronal tissue, reduce the size of the lesion, and ultimately improve functional outcomes after spinal cord injury.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in rat models of spinal cord injury.
Table 1: Effects of Gacyclidine on Motor Function Recovery
| Treatment Group | Time Point | Motor Score (e.g., BBB scale) | Statistical Significance | Reference |
| Saline Control | Day 18 | Lower | - | [1] |
| Gacyclidine (1 mg/kg, 10 min post-injury) | Day 18 | Higher | p < 0.0125 | [1] |
| Saline Control | Not specified | Slower recovery | - | [2] |
| Gacyclidine (1 mg/kg, 10 min post-injury) | Not specified | Reduced time to full locomotor recovery by half | Not specified | [2] |
| Saline Control | Day 18 | Lower | - | [5] |
| Gacyclidine (1, 2.5, or 5 mg/kg, 10 min post-injury) | Day 18 | Higher | Not specified | [5] |
| Gacyclidine (1 mg/kg, 10 and 30 min post-injury) | Day 18 | Higher | Not specified | [5] |
Table 2: Histopathological and Electrophysiological Outcomes
| Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |
| Saline Control | Undamaged spinal cord area at injury epicenter | Smaller | - | [1] |
| Gacyclidine (1 mg/kg, 10 min post-injury) | Undamaged spinal cord area at injury epicenter | Larger | p < 0.0125 | [1] |
| Saline Control | Somatosensory Evoked Potential (SSEP) amplitudes | Lower | - | [1] |
| Gacyclidine (1 mg/kg, 10 min post-injury) | Somatosensory Evoked Potential (SSEP) amplitudes | Higher | Not specified | [1] |
| Dizocilpine (MK-801) and Cerestat (CNS-1102) | Cystic cavity reduction and astrogliosis | Partial | - | [2] |
| Gacyclidine | Cystic cavity reduction and astrogliosis | More effective than Dizocilpine and Cerestat | Not specified | [2] |
| Saline Control | Undamaged spinal cord area at injury epicenter | Smaller | - | [5] |
| Gacyclidine (1, 2.5, or 5 mg/kg, 10 min post-injury) | Undamaged spinal cord area at injury epicenter | Larger | Not specified | [5] |
| Gacyclidine (1 mg/kg) | Prevention of lesion extension above the injury | Observed | Not specified | [5] |
| Saline Control | Somatosensory Evoked Potential (SSEP) amplitudes | Lower | - | [5] |
| Gacyclidine treated groups | Somatosensory Evoked Potential (SSEP) amplitudes | Higher | Not specified | [5] |
Experimental Protocols
Animal Model and Spinal Cord Injury Induction
1. Animal Model:
-
Species: Adult female Sprague-Dawley or Wistar rats are commonly used.[6][7]
-
Weight: 250-300g.[6]
-
Housing: Animals should be housed in a controlled environment with ad libitum access to food and water.[8] Post-operative care guidelines for animals with spinal cord injury should be strictly followed.[9]
2. Anesthesia:
-
Anesthesia is typically induced with an intraperitoneal (IP) or intramuscular (IM) injection of a ketamine/xylazine cocktail (e.g., Ketamine 50 mg/kg and Xylazine 5 mg/kg).[6][10] Anesthesia should be maintained throughout the surgical procedure.
3. Surgical Procedure (Laminectomy):
-
The dorsal area over the thoracic spine (typically T9-T10) is shaved and aseptically prepared.[6]
-
A midline incision is made, and the paraspinal muscles are retracted to expose the vertebral column.
-
A laminectomy is performed at the desired level (e.g., T9) to expose the spinal cord, keeping the dura mater intact.[8]
4. Spinal Cord Injury Model:
-
Contusion Injury (Weight-Drop Method): This is a clinically relevant model of SCI.[11]
-
Photochemical Injury: This model induces a vascular lesion in the spinal cord.[5]
-
A photosensitive dye (e.g., Rose Bengal) is administered intravenously.
-
A specific wavelength of light is then focused on the exposed spinal cord, leading to the formation of singlet oxygen and subsequent endothelial damage, thrombosis, and ischemic injury.
-
This compound Administration
-
Formulation: this compound is dissolved in a sterile saline solution.
-
Dosage: The most effective dose reported in several studies is 1 mg/kg.[1][2][5] Dose-response studies have also been conducted with 2.5 and 5 mg/kg.[5]
-
Route of Administration: Intravenous (i.v.) injection is the standard route for acute administration.[1]
-
Timing of Administration: Gacyclidine is most effective when administered shortly after injury. The optimal time window appears to be within 10 to 30 minutes post-SCI.[1][4][5] Administration at later time points (60 and 120 minutes) is less effective.[1][5]
Outcome Measures
1. Behavioral Assessment:
-
Locomotor Function: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method to assess hindlimb motor function recovery in rats.[13] Scores are typically recorded at regular intervals (e.g., days 1, 7, 14, 21, and 28) post-injury.[6]
-
Inclined Plane Stability: This test measures the animal's ability to maintain its position on a progressively steepening plane, providing another measure of motor and sensory function.[5]
2. Electrophysiological Assessment:
-
Somatosensory Evoked Potentials (SSEPs): SSEPs are used to assess the integrity of the sensory pathways in the spinal cord. Electrodes are placed to stimulate a peripheral nerve (e.g., the tibial nerve) and record the resulting electrical activity in the cerebral cortex.[1][5]
3. Histological Analysis:
-
At the end of the study period, animals are euthanized, and the spinal cord tissue is harvested.
-
The spinal cord is sectioned and stained (e.g., with Hematoxylin and Eosin or specific immunohistochemical markers) to assess:
-
Lesion Size/Volume: The cross-sectional area of the spinal cord at the epicenter of the injury, as well as rostral and caudal to it, is measured to quantify the extent of tissue damage and preservation.[1][5]
-
Neuronal Survival: Staining for neuronal markers (e.g., NeuN) can be used to count surviving neurons in the perilesional area.[14]
-
Astrogliosis: Glial fibrillary acidic protein (GFAP) staining is used to assess the extent of reactive astrogliosis and glial scar formation.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by gacyclidine and a typical experimental workflow for its evaluation in a rat model of SCI.
Caption: Mechanism of action of gacyclidine in SCI.
Caption: Experimental workflow for gacyclidine in SCI models.
References
- 1. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Trials in Spinal Cord Injury | Musculoskeletal Key [musculoskeletalkey.com]
- 4. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researcherslinks.com [researcherslinks.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Frontiers | Nimodipine Promotes Functional Recovery After Spinal Cord Injury in Rats [frontiersin.org]
- 13. Minocycline reduces cell death and improves functional recovery after traumatic spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Regeneration of Functional Neurons After Spinal Cord Injury via in situ NeuroD1-Mediated Astrocyte-to-Neuron Conversion [frontiersin.org]
Gacyclidine Hydrochloride for Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of gacyclidine (B1674390) hydrochloride in preclinical and clinical research for traumatic brain injury (TBI). It includes detailed application notes, experimental protocols, and a summary of key quantitative data to facilitate further investigation into this neuroprotective agent.
Introduction
Gacyclidine (GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown promise as a neuroprotective agent in the context of traumatic brain injury.[1][2] TBI triggers a cascade of secondary injury mechanisms, including excitotoxicity, which is primarily mediated by the overactivation of NMDA receptors due to excessive glutamate (B1630785) release. By blocking the NMDA receptor, gacyclidine aims to mitigate this excitotoxic damage, thereby preserving neuronal tissue and improving functional outcomes.
Data Presentation
The following tables summarize the quantitative data from a key multicenter, double-blind, placebo-controlled pilot trial of gacyclidine in patients with acute traumatic brain injury.[2][3][4]
Table 1: Gacyclidine Clinical Trial Dosage and Administration
| Parameter | Details |
| Drug | Gacyclidine Hydrochloride |
| Dosage Groups | Placebo, 0.01 mg/kg, 0.02 mg/kg, 0.04 mg/kg |
| Administration Route | Intravenous (IV) Injection |
| Dosing Schedule | Two IV doses administered. The first dose was given within 2 hours of the trauma, and the second dose 4 hours after the first.[2][3][4] |
| Vehicle | Reconstituted freeze-dried product (0.1 ml/kg per injection)[2] |
Table 2: Patient Demographics and Baseline Characteristics in Clinical Trial
| Characteristic | Placebo (n=12) | 0.01 mg/kg (n=11) | 0.02 mg/kg (n=13) | 0.04 mg/kg (n=12) |
| Mean Age (years) | 33.8 | 31.5 | 34.9 | 35.8 |
| Sex (% male) | 83.3% | 81.8% | 84.6% | 91.7% |
| Initial GCS (mean) | 5.8 | 6.0 | 5.8 | 5.7 |
| Initial CT-Scan Score (mean) | 2.8 | 2.8 | 2.9 | 2.8 |
GCS: Glasgow Coma Scale; CT: Computed Tomography. Data is derived from a pilot clinical trial and is intended for informational purposes.[2]
Table 3: Clinical Trial Efficacy Outcomes
| Outcome Measure | Placebo | 0.01 mg/kg | 0.02 mg/kg | 0.04 mg/kg |
| Favorable Outcome (D90) | 58.3% | 54.5% | 61.5% | 75.0% |
| Favorable Outcome (D365) | 66.7% | 63.6% | 69.2% | 83.3% |
Favorable outcome was defined as a Glasgow Outcome Scale score of 4 or 5. A logistic regression model suggested a beneficial long-term effect with the best dose-result in the 0.04mg/kg treated group.[2][3][4]
Experimental Protocols
Preclinical Research: Rodent Models of TBI
1. Animal Model: Lateral Fluid Percussion Injury (FPI) in Rats
The lateral FPI model is a widely used and well-characterized method for inducing a combination of focal and diffuse brain injury, mimicking many aspects of human TBI.
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation:
-
Secure the rat in a stereotactic frame.
-
Make a midline scalp incision and retract the soft tissues to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the parietal cortex, lateral to the sagittal suture.
-
Securely attach an injury hub (e.g., a Luer-Lock fitting) to the skull over the exposed dura using dental acrylic.
-
-
Injury Induction:
-
Connect the injury hub to a fluid percussion device.
-
Deliver a fluid pulse of a specific pressure (e.g., 2.0-2.5 atm) to the dura mater.
-
Immediately after the injury, disconnect the rat from the device and suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
2. Gacyclidine Administration Protocol (Intravenous)
-
Drug Preparation: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., 0.9% saline). The concentration should be calculated based on the desired dosage and the weight of the animal.
-
Administration:
-
Within a specified time window post-TBI (e.g., 10-30 minutes for optimal effect), administer the gacyclidine solution via a lateral tail vein.[5][6]
-
The injection can be given as a bolus or a slow infusion, depending on the experimental design.
-
A typical intravenous dose in preclinical studies is around 1 mg/kg.[7]
-
-
Control Group: Administer the vehicle solution to the control group using the same volume and rate of administration.
3. Behavioral Assessment: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory deficits following TBI.
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Phase:
-
For several consecutive days (e.g., 5 days), conduct multiple trials per day where the rat is placed in the pool from different starting positions and must find the hidden platform.
-
Record the latency (time) to find the platform and the path length.
-
-
Probe Trial:
-
On the day following the last acquisition trial, remove the platform from the pool.
-
Allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
4. Histological Assessment
-
Tissue Preparation: At a predetermined time point post-injury, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Sectioning: Collect the brains and prepare coronal sections using a cryostat or vibratome.
-
Staining:
-
Nissl Staining: To assess neuronal loss and overall brain morphology.
-
Immunohistochemistry: Use specific antibodies to label markers of neuronal injury (e.g., Fluoro-Jade), astrogliosis (e.g., GFAP), and microglial activation (e.g., Iba1).
-
-
Quantification: Quantify the lesion volume, neuronal cell counts in specific brain regions (e.g., hippocampus), and the density of glial cells using image analysis software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zerahm.free.fr [zerahm.free.fr]
- 3. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gacyclidine Hydrochloride In Vivo Administration: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gacyclidine (B1674390) hydrochloride in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving Gacyclidine hydrochloride for in vivo administration?
A1: this compound is water-soluble and is typically prepared in an aqueous solution for in vivo administration. Sterile, isotonic saline (0.9% NaCl) is a commonly used and recommended vehicle to ensure physiological compatibility.
Q2: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
A2: Precipitation in your this compound solution can be due to several factors:
-
Concentration Exceeding Solubility: While this compound is water-soluble, its solubility in saline at a neutral pH may have limits. If you are preparing a highly concentrated solution, you may be exceeding its solubility.
-
pH of the Solution: The pH of the vehicle can influence the solubility of the compound. Ensure the pH of your saline is within a physiological range (around 7.4).
-
Temperature: The temperature of the solution can affect solubility. Gently warming the solution may help in dissolving the compound. However, ensure that the temperature is not too high to cause degradation.
-
Purity of the Compound: Impurities in the this compound powder could lead to precipitation.
Troubleshooting Steps:
-
Check the concentration: Try preparing a more dilute solution.
-
Adjust pH: If you suspect a pH issue, you can consider using a buffered saline solution (e.g., Phosphate Buffered Saline - PBS) at a physiological pH.
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution.
-
Freshly Prepare Solutions: It is always recommended to prepare the solution fresh on the day of the experiment to minimize the chances of precipitation and degradation.
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, it is recommended to prepare this compound solutions fresh before each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For long-term storage, it is advisable to store the compound as a dry powder at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected pharmacological effect.
| Possible Cause | Troubleshooting Action |
| Incorrect Dose | Verify your dose calculations. A study on rats with medial frontal cortex contusions showed that a dosage of 0.1 mg/kg (i.v.) was more effective than 0.03 mg/kg or 0.3 mg/kg.[1] Another study on spinal cord injury in rats found 1 mg/kg (i.v.) to be effective.[2] |
| Improper Administration | Ensure the intravenous injection was successful. Accidental subcutaneous or intramuscular injection will alter the pharmacokinetics and reduce the immediate bioavailability. Review your injection technique and consider using a catheter for more reliable administration. |
| Degradation of the Compound | Prepare fresh solutions for each experiment. If using a stored solution, ensure it was stored properly (protected from light, at the correct temperature) and for a limited time. |
| Timing of Administration | The therapeutic window for Gacyclidine's neuroprotective effects can be narrow. Optimal protection is often achieved when administered shortly after the injury. For instance, in a rat model of spinal cord lesion, administration 10 minutes after injury showed better outcomes compared to later time points.[2] |
Issue 2: Observed adverse effects in experimental animals.
| Possible Cause | Troubleshooting Action |
| High Dose | Gacyclidine is reported to be less neurotoxic than other NMDA receptor antagonists like MK-801.[3][4] However, at higher doses, some cellular changes have been observed. In rats, doses of 1, 5, and 10 mg/kg (i.v.) did not result in detectable necrotic neurons, but at 20 mg/kg, some cytoplasmic or intramitochondrial vacuoles were seen.[3][4] Consider reducing the dose if adverse effects are observed. |
| Rapid Infusion Rate | A rapid intravenous infusion can lead to a sudden high concentration of the drug in the circulation, potentially causing adverse cardiovascular or central nervous system effects. Administer the injection slowly over a defined period. |
| Vehicle-Related Effects | While saline is generally well-tolerated, ensure the vehicle is sterile and isotonic. If using a different vehicle, verify its biocompatibility for in vivo administration. |
Quantitative Data Summary
The following table summarizes reported in vivo doses of this compound and their observed effects in rats.
| Dose (mg/kg, i.v.) | Animal Model | Observed Effects | Citation |
| 0.03, 0.1, 0.3 | Medial Frontal Cortex Contusion | 0.1 mg/kg showed better performance in the Morris water maze compared to 0.03 and 0.3 mg/kg.[1] | [1] |
| 1 | Spinal Cord Contusion | Improved walking recovery when administered 10 minutes after injury.[2] | [2] |
| 1, 5, 10 | - | No necrotic neurons detected. | [3][4] |
| 20 | - | Presence of a few cytoplasmic or intramitochondrial vacuoles. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Injection
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
On the day of the experiment, bring the this compound powder to room temperature.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube to achieve the desired final concentration.
-
Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution for any particulate matter.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube or vial to ensure sterility and remove any potential micro-precipitates.
-
Keep the prepared solution on ice and protected from light until administration.
-
Protocol 2: Intravenous (Tail Vein) Administration of this compound in Rats
-
Materials:
-
Prepared this compound solution
-
Rat restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needles with syringes (e.g., insulin (B600854) syringes)
-
Gauze pads
-
-
Procedure:
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or the other vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Gacyclidine's mechanism as a non-competitive NMDA receptor antagonist.
References
- 1. Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride Neuroprotection Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gacyclidine hydrochloride dosage for neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
Gacyclidine is a phencyclidine derivative that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its neuroprotective effects are primarily attributed to its ability to block excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to cell death following central nervous system (CNS) injuries.[2] Additionally, Gacyclidine has been observed to interact with "non-NMDA" binding sites, which may contribute to its neuroprotective profile and lower neurotoxicity compared to other NMDA receptor antagonists like MK-801.[1][3]
Q2: What are the key differences between Gacyclidine and other NMDA receptor antagonists like MK-801?
Gacyclidine exhibits a significantly lower in vivo neurotoxicity compared to MK-801.[1][3] Studies in rats have shown that even at high doses, Gacyclidine does not induce the neuronal necrosis observed with MK-801.[1][3] This improved safety profile is a key advantage for its potential therapeutic use.
Q3: In what experimental models has Gacyclidine demonstrated neuroprotective efficacy?
Gacyclidine has shown dose- and time-dependent neuroprotective effects in various preclinical models of CNS injury, including:
-
Spinal Cord Injury (SCI): Both contusive and photochemical lesion models in rats have demonstrated that Gacyclidine can reduce lesion size and improve functional recovery.[4][5]
-
Traumatic Brain Injury (TBI): In rat models of TBI, Gacyclidine has been shown to improve behavioral outcomes and enhance neuronal survival.[1][3]
-
Glutamate-Induced Neuronal Death: In primary cortical cultures, Gacyclidine effectively prevents neuronal death induced by glutamate (B1630785) exposure.[1][3]
Q4: What is the optimal therapeutic window for Gacyclidine administration post-injury?
The therapeutic window for Gacyclidine is critical for its neuroprotective efficacy. Studies in both SCI and TBI models indicate that optimal protection is achieved when Gacyclidine is administered between 0 and 30 minutes after the initial injury.[1][3]
Q5: How should this compound be prepared for in vivo and in vitro experiments?
For intravenous (i.v.) administration in animal models, this compound is typically dissolved in a sterile saline solution. For in vitro studies, it can be dissolved in an appropriate buffer for cell culture experiments. It is crucial to ensure the compound is fully dissolved and the solution is sterile before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Neuroprotective Effect | Dosage too low: The administered dose may be insufficient to achieve a therapeutic concentration in the CNS. | Consult the dose-response tables below. In rats, effective intravenous doses for neuroprotection in SCI and TBI models typically range from 0.1 mg/kg to 1 mg/kg.[4][5][6] |
| Administration outside the therapeutic window: Gacyclidine is most effective when given shortly after injury. | Administer Gacyclidine as soon as possible after the injury, ideally within 30 minutes.[1][3] | |
| Compound degradation: Improper storage or handling may lead to the degradation of this compound. | Store the compound in a cool, dry, and dark place as per the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| Adverse Behavioral Effects in Animals (e.g., hyperactivity, ataxia) | Dosage too high: While less neurotoxic than other NMDA antagonists, high doses of Gacyclidine can still cause behavioral side effects. | Reduce the dosage. A dose of 1 mg/kg has been shown to be effective for neuroprotection with minimal side effects in some models.[4][5] |
| Rapid intravenous injection: A fast injection rate can lead to a transiently high concentration of the drug in the brain. | Administer the intravenous injection slowly over a few minutes. | |
| Variability in Experimental Results | Inconsistent injury severity: The extent of the initial injury can significantly impact the outcome of neuroprotective treatments. | Ensure a standardized and reproducible injury model. For contusive SCI models, use a computer-controlled impactor to deliver a consistent force. |
| Animal strain and species differences: The pharmacokinetics and pharmacodynamics of Gacyclidine may vary between different rodent strains and species. | Use a consistent animal model throughout the study and consider potential strain-specific differences. | |
| Precipitation of Gacyclidine in Solution | Low solubility in the chosen solvent: this compound may have limited solubility in certain buffers. | Ensure the use of an appropriate solvent (e.g., sterile saline for in vivo use). Gentle warming and sonication may aid dissolution, but ensure the compound's stability under these conditions. |
Quantitative Data Presentation
Table 1: Gacyclidine Dosage and Efficacy in Preclinical Spinal Cord Injury (SCI) Models
| Model | Species | Dosage (i.v.) | Time of Administration | Key Findings | Reference |
| Photochemical SCI | Rat | 1, 2.5, or 5 mg/kg | 10 min post-injury | Dose-dependent neuroprotection; 1 mg/kg showed significant and homogeneous recovery. | [4] |
| Photochemical SCI | Rat | 1 mg/kg | 10, 30, 60, or 120 min post-injury | Better recovery when administered at 10 and 30 min post-injury. | [4] |
| Contusive SCI | Rat | 1 mg/kg | 10 min post-injury | Most effective dose for promoting functional recovery. | [5] |
Table 2: Gacyclidine Dosage and Efficacy in a Preclinical Traumatic Brain Injury (TBI) Model
| Model | Species | Dosage (i.v.) | Time of Administration | Key Findings | Reference |
| Medial Frontal Cortex Contusion | Rat | 0.03, 0.1, or 0.3 mg/kg | Not specified | 0.1 mg/kg dose improved performance in the Morris water maze. | [6] |
Table 3: Gacyclidine Dosage in a Clinical Traumatic Brain Injury (TBI) Trial
| Study Design | Species | Dosage (i.v.) | Time of Administration | Key Findings | Reference |
| Multicenter, double-blind, placebo-controlled pilot trial | Human | Two doses of 0.005, 0.01, or 0.02 mg/kg | First dose within 2 hours post-trauma, second dose 4 hours later | A beneficial long-term effect was observed, with the best result in the 0.04mg/kg total dose group. | [4] |
Experimental Protocols
Protocol 1: Photochemical Spinal Cord Injury (SCI) Model in Rats
-
Animal Preparation: Anesthetize adult rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Surgical Procedure: Perform a laminectomy to expose the desired spinal cord segment (e.g., T10).
-
Photosensitizer Administration: Administer the photosensitive dye Rose Bengal intravenously (e.g., 10 mg/kg).
-
Photo-irradiation: After a short delay (e.g., 5 minutes) to allow for dye circulation, irradiate the exposed spinal cord with a cold light source (e.g., argon laser at 514 nm) for a specific duration to induce a defined lesion.
-
Gacyclidine Administration: Administer this compound at the desired dose and time point via intravenous injection.
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesia and bladder expression.
-
Outcome Assessment: Evaluate functional recovery using behavioral tests (e.g., BBB locomotor rating scale) and perform histological analysis of the spinal cord tissue at the end of the study.
Protocol 2: Contusive Spinal Cord Injury (SCI) Model in Rats
-
Animal Preparation: Anesthetize adult rats as described above.
-
Surgical Procedure: Perform a laminectomy at the desired thoracic level (e.g., T9-T10).
-
Spinal Cord Contusion: Use a standardized impact device (e.g., NYU impactor) to deliver a controlled contusive injury to the exposed spinal cord. A 10g rod dropped from a height of 12.5 mm is a common paradigm.
-
Gacyclidine Administration: Administer this compound intravenously at the chosen dose and time relative to the injury.
-
Post-operative Care: Close the incision and provide comprehensive post-operative care.
-
Outcome Assessment: Monitor behavioral recovery and perform histological and molecular analyses of the spinal cord tissue.
Visualizations
Caption: Gacyclidine's neuroprotective signaling pathway.
Caption: Experimental workflow for Gacyclidine neuroprotection studies.
References
- 1. Gacyclidine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zerahm.free.fr [zerahm.free.fr]
- 6. Effects of the Novel NMDA Receptor Antagonist Gacyclidine on Recovery From Medial Frontal Cortex Contusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gacyclidine Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using gacyclidine (B1674390) hydrochloride in animal experiments. The information is compiled from preclinical studies to help address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is gacyclidine hydrochloride and what is its primary mechanism of action?
A1: Gacyclidine (also known as GK-11) is a psychoactive drug and a phencyclidine derivative that functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary mechanism involves blocking the ion channel of the NMDA receptor, which prevents the influx of calcium ions that can lead to excitotoxicity and neuronal death.[2] This action is the basis for its neuroprotective properties. Gacyclidine also appears to interact with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists like MK-801.[3]
Q2: What are the observed neurotoxic side effects of gacyclidine in rats compared to other NMDA antagonists?
A2: In animal studies, gacyclidine demonstrates substantially lower neurotoxicity than other NMDA receptor antagonists like dizocilpine (B47880) (MK-801).[3] In rats treated with gacyclidine at doses of 1, 5, 10, or 20 mg/kg (i.v.), no necrotic neurons were found.[3] The primary microscopic finding at the highest dose (20 mg/kg) was the presence of a few cytoplasmic or intramitochondrial vacuoles, which were not observed at lower doses.[3]
Q3: Are there dose-dependent side effects of gacyclidine observed in animal studies?
A3: Yes, the side effects of gacyclidine in animal models are dose-dependent. Low doses are generally well-tolerated and can be therapeutic, while higher doses can lead to adverse effects. A study on a mouse model of Amyotrophic Lateral Sclerosis (ALS) found that a low dose (0.1 mg/kg) improved survival, whereas a high dose (1 mg/kg) worsened motor functions.[4][5]
Table 1: Summary of Dose-Dependent Side Effects of Gacyclidine in Rodents
| Animal Model | Dose | Route | Observed Effects | Reference |
|---|---|---|---|---|
| Rat | 1-10 mg/kg | i.v. | No necrotic neurons detected. | [3] |
| Rat | 5-10 mg/kg | N/A | Tremors, sedation, exophthalmos. | [1] |
| Rat | 20 mg/kg | i.v. | Few cytoplasmic or intramitochondrial vacuoles observed via electron microscopy; severe akinesia. | [1][3] |
| ALS Mouse (hSOD1G93A) | 0.1 mg/kg | i.p. | Improved survival and delayed locomotor impairment. | [4][5] |
| ALS Mouse (hSOD1G93A) | 1 mg/kg | i.p. | Worsened motor functions. |[4][5] |
Q4: What are the key pharmacokinetic parameters of gacyclidine in rats?
A4: A study in rats following a single intravenous administration of 1.25 mg/kg of either the (+) or (-) enantiomer of gacyclidine provided key pharmacokinetic data. The plasma concentrations showed a biphasic decay, and the drug rapidly penetrates the spinal cord.[6]
Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats
| Parameter | Value | Notes |
|---|---|---|
| Administration Route | Intravenous (IV) | Single dose of 1.25 mg/kg[6]. |
| Plasma Half-life (t1/2α) | ~9 minutes | Initial rapid distribution phase[6]. |
| Plasma Half-life (t1/2β) | ~90 minutes | Slower elimination phase[6]. |
| Protein Binding | ~89-90% | No significant difference between enantiomers[6]. |
| Stereoselectivity | None observed | Pharmacokinetics were not stereoselective[6]. |
| CNS Penetration | Rapid & Extensive | Found in spinal cord extracellular fluid within 10 mins[6]. |
Q5: My animals are showing unexpected motor deficits after high-dose chronic administration. Is this a known side effect?
A5: Yes, this is a potential side effect. In a study using a mouse model of ALS (hSOD1G93A mice), chronic bi-weekly administration of a high dose of gacyclidine (1 mg/kg) was found to worsen motor functions.[4][5] Conversely, a lower dose (0.1 mg/kg) delayed the impairment of locomotor function.[4][5] This suggests that while gacyclidine can be neuroprotective, high chronic doses may become toxic and negatively impact motor performance. It is crucial to establish a therapeutic window with a dose-response study for your specific model.
Troubleshooting Guides
Issue 1: Observation of Neuronal Vacuolation in Post-mortem Tissue Analysis
-
Possible Cause: You may be administering a dose at the higher end of the toxicity spectrum. In rats, the formation of cytoplasmic or intramitochondrial vacuoles was observed via electron microscopy at a high dose of 20 mg/kg, but not at doses of 1-10 mg/kg.[3]
-
Troubleshooting Steps:
-
Verify Dosage: Confirm the concentration of your gacyclidine solution and the accuracy of your dose calculations.
-
Reduce Dose: If using a high dose, consider reducing it to a range of 1-10 mg/kg (for rats) to see if the vacuolation resolves.
-
Conduct Dose-Response Study: Perform a study with multiple dosage groups to identify the no-observed-adverse-effect level (NOAEL) for this specific finding in your experimental model.
-
Issue 2: High Variability in CNS Drug Concentration Between Animals
-
Possible Cause: Pharmacokinetic studies in rats have shown that while gacyclidine penetrates the spinal cord extracellular fluid (ECF) effectively, there is high variability in concentrations between animals.[6] This may be due to subtle differences in administration, metabolism, or transport across the blood-brain barrier.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure your administration protocol (e.g., IV injection speed, IP injection site) is highly consistent across all animals.
-
Increase Sample Size: To account for high inter-animal variability, increase the number of animals per group to achieve statistical power.
-
Normalize Data: If possible, collect plasma samples alongside CNS samples to normalize CNS concentration to plasma concentration for each animal, which may help reduce variability in the analysis.
-
Experimental Protocols
Protocol 1: Assessment of Acute Neurotoxicity in Rats
-
Objective: To evaluate the potential neurotoxic effects of a single high dose of gacyclidine.
-
Methodology:
-
Animal Model: Adult Sprague-Dawley rats.
-
Groups:
-
Vehicle control (e.g., saline).
-
Gacyclidine (1 mg/kg).
-
Gacyclidine (5 mg/kg).
-
Gacyclidine (10 mg/kg).
-
Gacyclidine (20 mg/kg).
-
-
Drug Administration: Administer a single dose via intravenous (i.v.) injection.[3]
-
Endpoint: Sacrifice animals at 18 or 96 hours post-injection.[3]
-
Analysis:
-
Perfuse animals with a fixative (e.g., 4% paraformaldehyde).
-
Harvest brains and process for histology.
-
Light Microscopy: Examine sections from the cingulate and retrosplenial cortices for necrotic neurons.
-
Electron Microscopy: For the high-dose group, examine tissue for ultrastructural changes, such as cytoplasmic or intramitochondrial vacuoles.[3]
-
-
References
- 1. Gacyclidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gacyclidine improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gacyclidine improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride Off-Target Effects Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of gacyclidine (B1674390) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental screening.
Troubleshooting Guide
Q1: We are observing inconsistent results in our radioligand binding assays for off-target screening of gacyclidine. What could be the cause?
A1: Inconsistent results in radioligand binding assays can stem from several factors. Firstly, ensure the stability and purity of your gacyclidine hydrochloride solution, as degradation can lead to variability. Secondly, verify the quality and concentration of your radioligand and receptor preparations. High non-specific binding can also obscure results; optimizing washing steps and using appropriate blocking agents can mitigate this. Finally, inconsistencies in incubation times and temperatures can affect binding equilibrium, so strict adherence to a standardized protocol is crucial.
Q2: Our enzyme inhibition assay shows weak or no inhibition by gacyclidine for a suspected off-target kinase. How can we be sure this is a true negative result?
A2: A lack of inhibition could indeed indicate no significant interaction. However, to confirm this, several steps should be taken. Ensure that the concentration of gacyclidine used is sufficient to elicit an effect, considering its potential potency. It is also important to verify the activity of the enzyme with a known inhibitor as a positive control. The solubility of gacyclidine in the assay buffer should also be confirmed, as poor solubility can lead to a falsely low concentration. Lastly, consider that gacyclidine may have a different mechanism of inhibition (e.g., non-competitive or uncompetitive) that may not be apparent under all assay conditions.
Q3: We have identified a potential off-target interaction in a binding assay. What is the next step to validate this finding?
A3: A validated binding hit should be followed up with a functional assay to determine if the binding translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity). For example, if the off-target is a G-protein coupled receptor (GPCR), a downstream signaling assay (e.g., cAMP or calcium flux assay) should be performed. This will provide a more comprehensive understanding of the functional consequences of the off-target interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective properties are primarily attributed to this mechanism of action.
Q2: What are the known or suspected off-target effects of gacyclidine?
A2: Direct and comprehensive off-target screening data for gacyclidine is limited in publicly available literature. However, based on its structural similarity to phencyclidine (PCP), potential off-target interactions can be inferred. PCP has been shown to interact with dopamine (B1211576) D2 receptors, sigma-2 receptors, and the serotonin (B10506) transporter, albeit with lower affinity than for the NMDA receptor.[1][2] Gacyclidine itself has been noted to bind to "non-NMDA" sites, particularly in the cerebellum, which may contribute to its lower neurotoxicity compared to other NMDA antagonists.[3][4][5] One study found no significant effect of a sigma receptor ligand on gacyclidine binding, suggesting low affinity for that particular sigma receptor subtype.[5]
Q3: How can I perform a broad off-target screening for gacyclidine?
A3: A common approach is to use a commercially available off-target screening panel, which typically includes a wide range of receptors, ion channels, enzymes, and transporters. These panels often utilize radioligand binding assays or enzyme inhibition assays to assess the interaction of your compound with a large number of potential targets.
Q4: What are the potential consequences of off-target effects of gacyclidine in a clinical setting?
A4: Off-target effects can lead to a range of unintended pharmacological actions, which may manifest as adverse drug reactions. For instance, interaction with dopamine or serotonin receptors could potentially lead to neuropsychiatric side effects. Safety pharmacology studies are a critical component of preclinical development to identify and characterize such potential liabilities.[6]
Quantitative Data on this compound Binding Affinities
The following table summarizes the known on-target and potential off-target binding affinities of gacyclidine and its structurally related compound, phencyclidine (PCP). Data for PCP is included to provide an inferred profile for potential off-target interactions of gacyclidine.
| Target | Compound | Assay Type | Ki (nM) | Notes |
| On-Target | ||||
| NMDA Receptor | (-)-Gacyclidine | Radioligand Binding | 2.5 | High affinity, active enantiomer.[3][4] |
| NMDA Receptor | (+)-Gacyclidine | Radioligand Binding | ~25 | 10-fold lower affinity than the (-) enantiomer.[3][4] |
| Inferred Off-Targets (from Phencyclidine Data) | ||||
| Dopamine D2 Receptor | Phencyclidine | Radioligand Binding | 2.7 | High affinity, suggesting potential for dopaminergic effects.[7] |
| Sigma-2 Receptor | Phencyclidine | Radioligand Binding | 136 | Moderate affinity.[1] |
| Serotonin Transporter | Phencyclidine | Radioligand Binding | 2234 | Lower affinity, suggesting weaker interaction.[1] |
| Sigma Receptor | Gacyclidine | Radioligand Binding | No significant effect | A specific sigma receptor ligand did not displace gacyclidine binding.[5] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to screen this compound against a panel of off-targets.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Membrane preparations expressing the target receptor
-
Radioligand specific for the target receptor
-
Assay buffer (target-dependent)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay (e.g., 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle (for total binding) or a known ligand (for non-specific binding)
-
Radioligand at a concentration near its Kd
-
Membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of gacyclidine. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for Off-Target Screening
This protocol outlines a general procedure for an in vitro enzyme inhibition assay.
1. Materials:
-
This compound stock solution
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimal for enzyme activity)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer
-
This compound or vehicle (for control)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for any interaction between gacyclidine and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction progress.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of gacyclidine. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the gacyclidine concentration.
Visualizations
Caption: Experimental workflow for this compound off-target screening.
Caption: Primary signaling pathway of gacyclidine at the NMDA receptor.
Caption: Inferred off-target signaling at the dopamine D2 receptor.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine and glutamate agonist LY379268 stimulate dopamine D2High receptors: D2 basis for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding properties of [3H]gacyclidine in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride In Vivo Studies: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gacyclidine (B1674390) hydrochloride in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct support for specific issues you may encounter.
Formulation and Administration
Q1: How should I prepare Gacyclidine hydrochloride for intravenous (i.v.) administration in rats?
Q2: What are the recommended infusion volumes and rates for i.v. administration in rats?
A2: For bolus injections in rats, the maximum recommended volume is typically 5 ml/kg. For infusions, the rate should be carefully controlled. While specific infusion rates for Gacyclidine were not detailed in the search results, general guidelines for intravenous administration in rats should be followed to prevent adverse cardiovascular effects.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate several issues:
-
Solubility limits exceeded: You may be trying to dissolve too much compound in the vehicle. Try preparing a more dilute solution.
-
Temperature effects: Some hydrochloride salts have lower solubility at colder temperatures. Ensure your vehicle is at room temperature during dissolution.
-
pH issues: The pH of the solution may not be optimal for solubility. Check and adjust the pH if necessary, staying within the physiological range.
-
Stability: The compound may be degrading. It is recommended to use freshly prepared solutions for each experiment. Long-term stability of Gacyclidine in solution should be validated if storage is necessary.
Dosing and Efficacy
Q4: What is the effective dose of Gacyclidine for neuroprotection in rats?
A4: The effective dose of Gacyclidine for neuroprotection in rat models of spinal cord injury has been shown to be dose-dependent. A dose of 1 mg/kg administered intravenously has been identified as the most effective for promoting functional recovery.[1][2] Higher doses of 2.5 mg/kg and 5 mg/kg have also shown neuroprotective effects, though the 1 mg/kg dose was reported to yield more homogeneous and greater recovery in some studies.[2]
Q5: What is the optimal time window for administering Gacyclidine to achieve neuroprotection?
A5: For optimal neuroprotective effects, Gacyclidine should be administered shortly after the injury. Studies in models of spinal cord and traumatic brain injury suggest that administration within 0 to 30 minutes post-injury provides the best outcomes.[3] One study in a rat spinal cord contusion model showed that treatment 10 minutes after injury resulted in better walking recovery compared to later time points.[2]
Adverse Effects and Management
Q6: What are the expected behavioral side effects of Gacyclidine in rats, and at what doses do they occur?
A6: As a phencyclidine derivative, Gacyclidine can induce behavioral changes, particularly at higher doses. In rats, doses of 1, 5, 10, and 20 mg/kg have been tested. While lower doses may not produce significant behavioral alterations, higher doses can lead to phencyclidine-like effects such as stereotyped behaviors (e.g., head-weaving, turning, backpedalling). In one study, no necrotic neurons were detected at doses up to 20 mg/kg, but at the highest dose, some cytoplasmic or intramitochondrial vacuoles were observed. Gacyclidine is considered to have a better safety profile and to be substantially less neurotoxic than other NMDA receptor antagonists like MK-801.
Q7: How can I minimize the impact of behavioral side effects on my experimental outcomes?
A7: To minimize the influence of behavioral side effects:
-
Dose selection: Use the lowest effective dose for neuroprotection (e.g., 1 mg/kg in rats) where behavioral effects are less pronounced.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to reduce stress-induced behavioral changes.
-
Timing of behavioral assessments: If possible, schedule behavioral tests at time points when the acute behavioral effects of the drug have subsided. The plasma half-life of Gacyclidine in rats is biphasic, with a rapid initial phase (t½α ≈ 9 min) and a slower terminal phase (t½β ≈ 90 min).[4]
-
Control groups: Always include appropriate vehicle-treated control groups to differentiate drug-induced behaviors from those related to the experimental model or other procedures.
Drug Interactions
Q8: Are there known interactions between Gacyclidine and common anesthetics used in rodent surgery (e.g., isoflurane (B1672236), ketamine)?
A8: As Gacyclidine is a non-competitive NMDA receptor antagonist, there is a potential for interaction with anesthetics that also act on the NMDA receptor system, such as ketamine. Co-administration could lead to an potentiation of both the anesthetic and behavioral effects. While specific studies on the interaction of Gacyclidine with isoflurane or ketamine in rats were not found in the provided search results, it is known that isoflurane can potentiate GABA(A) receptor currents and inhibit NMDA receptor currents. Therefore, careful monitoring of anesthetic depth and physiological parameters is crucial when using Gacyclidine in anesthetized animals. Dose adjustments of the anesthetic may be necessary.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with Gacyclidine.
Table 1: In Vivo Efficacy of Gacyclidine in Rat Models
| Model System | Species | Dose (mg/kg, i.v.) | Administration Time | Key Findings |
| Spinal Cord Contusion | Rat | 1 | 10 min post-injury | Most effective dose for promoting locomotor recovery.[1] |
| Photochemical Spinal Cord Injury | Rat | 1, 2.5, 5 | 10 min post-injury | All doses showed neuroprotective effects; 1 mg/kg provided the most homogeneous recovery.[2] |
| Medial Frontal Cortex Contusion | Rat | 0.03, 0.1, 0.3 | Post-injury | 0.1 mg/kg showed the best performance in the Morris water maze.[5] |
Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (1.25 mg/kg, i.v.)
| Enantiomer | t½α (min) | t½β (min) | Clearance (ml/min/kg) | Volume of Distribution (Vdβ; l/kg) | Protein Binding (%) |
| (+)-Gacyclidine | ~9 | ~90 | 291 | 38 | 90 |
| (-)-Gacyclidine | ~9 | ~90 | 275 | 40 | 89 |
| Data from a study on the pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord.[4] |
Experimental Protocols
This section provides a detailed methodology for a key experimental setup.
Protocol: In Vivo Neuroprotection Study in a Rat Spinal Cord Contusion Model
Objective: To assess the neuroprotective efficacy of Gacyclidine following a contusive spinal cord injury in rats.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Spinal cord impactor device
-
This compound
-
Sterile 0.9% saline
-
Surgical instruments
-
Suturing materials
-
Post-operative care supplies (heating pads, analgesics)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical area over the thoracic spine.
-
Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the spinal cord dura.
-
Spinal Cord Contusion: Use a standardized spinal cord impactor to deliver a contusive injury of a defined force or displacement to the exposed spinal cord.
-
Drug Administration: Within 10 minutes of the injury, administer Gacyclidine (e.g., 1 mg/kg) or vehicle (sterile saline) intravenously via the tail vein.
-
Wound Closure: Suture the muscle layers and close the skin incision.
-
Post-operative Care: Provide post-operative analgesia as per approved protocols. Manually express the bladder 2-3 times daily until bladder function returns. House the animals in a clean, warm environment with easy access to food and water.
-
Functional Assessment: Conduct behavioral testing (e.g., BBB locomotor rating scale) at regular intervals (e.g., daily for the first week, then weekly) to assess functional recovery.
-
Histological Analysis: At the end of the study period (e.g., 4-6 weeks post-injury), perfuse the animals and collect the spinal cord tissue. Process the tissue for histological analysis (e.g., H&E staining, immunohistochemistry for neuronal and glial markers) to quantify lesion volume and tissue sparing.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Gacyclidine's neuroprotective action.
References
- 1. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine hydrochloride experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information to navigate the complexities of working with Gacyclidine (B1674390) hydrochloride. Our resources are designed to address common challenges in experimental variability and reproducibility, offering troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is Gacyclidine hydrochloride and what is its primary mechanism of action?
A1: this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its primary mechanism of action is to block the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions that can lead to excitotoxicity and neuronal cell death.[1][2]
Q2: What are the known binding affinities of Gacyclidine's enantiomers?
A2: Gacyclidine is a racemic mixture. The (-)enantiomer, also known as (-)GK11, has a higher affinity for the NMDA receptor, similar to that of dizocilpine (B47880) (MK-801), with a reported affinity of 2.5 nM.[1][2] The (+)enantiomer, (+)GK11, exhibits a 10-fold lower affinity.[1][2]
Q3: Does Gacyclidine have off-target effects?
A3: Yes, when its interaction with NMDA receptors is blocked, gacyclidine has been shown to bind to "non-NMDA" sites, which are predominantly located in the molecular layer of the cerebellum.[1][2] The exact nature and function of these binding sites are not fully characterized.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be kept as a solid at -20°C for months to years. For short-term storage (days to weeks), it can be stored in a dry, dark place at 0-4°C.[3]
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it is typically dissolved in saline for intravenous administration.
Troubleshooting Guides
In Vitro Neuroprotection Assays
Issue: High variability in neuronal cell death following glutamate (B1630785) exposure.
-
Possible Cause 1: Inconsistent Glutamate Concentration.
-
Troubleshooting: Ensure accurate and consistent preparation of glutamate solutions. Use a freshly prepared solution for each experiment, as repeated freeze-thaw cycles can affect its potency.
-
-
Possible Cause 2: Variation in Cell Seeding Density.
-
Troubleshooting: Maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variability in the response to glutamate-induced excitotoxicity.
-
-
Possible Cause 3: Instability of Gacyclidine in Cell Culture Media.
-
Troubleshooting: Prepare fresh dilutions of Gacyclidine in culture media for each experiment. Assess the stability of Gacyclidine in your specific cell culture medium over the time course of your experiment by performing analytical measurements (e.g., HPLC) at different time points.
-
Issue: Lack of a clear dose-dependent neuroprotective effect of Gacyclidine.
-
Possible Cause 1: Suboptimal Gacyclidine Concentration Range.
-
Troubleshooting: The reported effective concentration of gacyclidine and its enantiomers in primary cortical cultures to prevent glutamate-induced neuronal death is between 0.1 to 5.0 microM.[1][2] Test a wider range of concentrations, including logarithmic dilutions, to establish a clear dose-response curve.
-
-
Possible Cause 2: Inappropriate Timing of Gacyclidine Application.
-
Troubleshooting: The timing of Gacyclidine application relative to the glutamate insult is critical. For neuroprotection, Gacyclidine should be added before or concurrently with the glutamate challenge. Optimize the pre-incubation time with Gacyclidine.
-
In Vivo Studies (Spinal Cord Injury/Traumatic Brain Injury Models)
Issue: Inconsistent behavioral outcomes in animal models.
-
Possible Cause 1: Variability in Surgical Procedure.
-
Troubleshooting: Standardize the surgical procedure for inducing spinal cord or traumatic brain injury. Ensure consistent injury severity across all animals by using calibrated instruments and monitoring physiological parameters during surgery.
-
-
Possible Cause 2: Inaccurate Drug Administration.
-
Troubleshooting: For intravenous (IV) administration, ensure the correct dose is delivered consistently. In a rat model of spinal cord injury, a single IV dose of 1 mg/kg of Gacyclidine administered 10 minutes post-injury was found to be most effective.[4] A prolonged treatment was not as efficacious.[4]
-
-
Possible Cause 3: Subjective Behavioral Scoring.
-
Troubleshooting: Use standardized and validated behavioral scoring systems. Blinding the observers to the treatment groups is crucial to minimize bias in behavioral assessments. Utilize automated behavioral analysis systems where possible for objective measurements.
-
Issue: Discrepancy between histological findings and functional recovery.
-
Possible Cause 1: Timing of Histological Analysis.
-
Troubleshooting: The timing of tissue collection for histological analysis can significantly impact the findings. Consider multiple time points to capture the dynamic pathological changes and the effects of Gacyclidine treatment.
-
-
Possible Cause 2: Limited Scope of Histological Markers.
-
Troubleshooting: Use a panel of histological markers to assess different aspects of neuroprotection, such as neuronal survival, apoptosis, inflammation, and glial scarring.
-
Data Presentation
Table 1: Binding Affinities of Gacyclidine Enantiomers
| Enantiomer | Target Receptor | Affinity (nM) | Reference |
| (-)-Gacyclidine ((-)GK11) | NMDA Receptor | 2.5 | [1][2] |
| (+)-Gacyclidine ((+)GK11) | NMDA Receptor | ~25 | [1][2] |
Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (IV Administration)
| Enantiomer | Clearance (ml/min/kg) | Volume of Distribution (Vdβ; l/kg) | Protein Binding (%) |
| (+)-Gacyclidine | 291 | 38 | 90 |
| (-)-Gacyclidine | 275 | 40 | 89 |
Data from a study involving IV administration of single enantiomers in rats. There was no significant difference between the two enantiomers.[5]
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity (General Protocol)
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line at a predetermined density in 96-well plates.
-
Gacyclidine Pre-treatment: After allowing the cells to adhere and mature, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Incubate for a predetermined time (e.g., 1-2 hours).
-
Glutamate Insult: Add a toxic concentration of glutamate to the wells (the optimal concentration should be determined empirically for your cell type).
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.
-
Data Analysis: Normalize the data to the vehicle-treated control group and plot the percentage of neuroprotection against the Gacyclidine concentration.
NMDA Receptor Binding Assay (Adapted from [3H]TCP Binding Protocol)
-
Membrane Preparation: Prepare crude synaptic membranes from the brain region of interest (e.g., cortex or hippocampus) from rodents.
-
Incubation: In a 96-well plate, incubate the prepared membranes with a low concentration of radiolabeled Gacyclidine (e.g., [3H]-Gacyclidine) in a suitable buffer.
-
Competition Binding: To determine the affinity of unlabeled Gacyclidine, perform competition experiments by adding increasing concentrations of unlabeled Gacyclidine to the incubation mixture.
-
Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki or IC50 values.
Mandatory Visualizations
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Gacyclidine hydrochloride solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Gacyclidine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when dissolving in neutral buffer (e.g., PBS pH 7.4) | Gacyclidine is a weak base with a predicted pKa of 10.45 for its strongest basic function.[1] In neutral or alkaline solutions, the less soluble free base form is more prevalent, leading to precipitation. | 1. pH Adjustment: Lower the pH of the solution to acidic conditions (pH 3-5) to ensure the compound remains in its more soluble protonated (salt) form. 2. Use of Acidic Buffers: Prepare stock solutions in acidic buffers such as citrate (B86180) or acetate (B1210297) buffer within a pH range of 3 to 5. |
| Cloudiness or precipitation observed upon dilution of a stock solution | The concentration of the diluted solution may still exceed the solubility of this compound at the final pH of the diluent. The addition of a small volume of a stock solution in an organic solvent (like DMSO) to a large volume of aqueous buffer can cause the compound to precipitate out. | 1. Pre-warm the aqueous diluent: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility. Ensure the final temperature is appropriate for the experiment. 2. Slow, dropwise addition with stirring: Add the stock solution to the aqueous buffer very slowly while vigorously stirring to facilitate rapid dissolution and prevent localized high concentrations. 3. Increase the proportion of co-solvent: If experimentally permissible, a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final aqueous solution can help maintain solubility. |
| Inconsistent results in cell-based assays | This could be due to the precipitation of the compound in the cell culture medium, which typically has a pH of around 7.4. This can lead to inaccurate dosing and variable cellular exposure. | 1. Prepare fresh dilutions: Prepare dilutions of this compound in the assay medium immediately before use to minimize the time for potential precipitation. 2. Solubility testing in media: Empirically determine the solubility limit of this compound in the specific cell culture medium being used to ensure working concentrations are below this limit. 3. Use of a co-solvent: If compatible with the cell line, a very low concentration of a biocompatible co-solvent (e.g., DMSO <0.1%) may be used to prepare the final dilutions. Always include a vehicle control in the experiment. |
| Difficulty dissolving the powder directly in water | While this compound is the salt form, its dissolution rate in pure water may be slow, especially if the powder is aggregated. | 1. Sonication: Use a bath sonicator to break up powder aggregates and increase the surface area for dissolution. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat which could lead to degradation. 3. pH Adjustment: As a hydrochloride salt of a weak base, its solubility is pH-dependent. Acidifying the water slightly can improve solubility. |
Frequently Asked Questions (FAQs)
1. What is the predicted aqueous solubility of Gacyclidine?
The predicted aqueous solubility of the Gacyclidine free base is very low, at approximately 0.0173 mg/mL.[1] The hydrochloride salt form is expected to have significantly higher aqueous solubility, particularly in acidic conditions.
2. What is the pKa of Gacyclidine?
The predicted pKa of the strongest basic function of Gacyclidine is 10.45.[1] This indicates that Gacyclidine is a weak base.
3. Why is my this compound not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4?
Gacyclidine is a weak base. In a neutral pH environment like PBS (pH 7.4), a significant portion of the this compound will convert to its un-ionized, free base form. This free base is less water-soluble and will likely precipitate out of solution. To maintain solubility, it is recommended to use a buffer with a lower pH.
4. What is the best way to prepare a stock solution of this compound?
For aqueous experiments, it is advisable to prepare stock solutions in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.5). Alternatively, for applications where a small amount of an organic solvent is tolerable, this compound is soluble in DMSO.[2]
5. How does pH affect the solubility of this compound?
As Gacyclidine is a weak base, its hydrochloride salt will be more soluble in acidic solutions (lower pH). In acidic conditions, the equilibrium shifts towards the protonated, more soluble form of the molecule. As the pH increases and approaches the pKa (10.45), the concentration of the less soluble, un-ionized free base increases, leading to a decrease in overall solubility.
Expected pH-Solubility Profile for this compound
| pH Range | Expected Form of Gacyclidine | Expected Aqueous Solubility |
| 1 - 5 | Predominantly Protonated (Salt Form) | High |
| 6 - 8 | Mixture of Protonated and Free Base | Moderate to Low |
| > 9 | Predominantly Un-ionized (Free Base) | Very Low |
6. Can I use co-solvents to improve the solubility of this compound?
Yes, water-miscible organic co-solvents can be used to increase the solubility of this compound. The choice of co-solvent will depend on the experimental system's tolerance.
Commonly Used Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 5 - 20% | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol (PG) | 10 - 40% | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Often used in combination with other co-solvents. |
| Dimethyl Sulfoxide (DMSO) | < 1% for in vitro, variable for in vivo | High solubilizing power, but can have biological effects. Use with caution and appropriate vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution using pH Adjustment
-
Objective: To prepare a 10 mM aqueous stock solution of this compound.
-
Materials:
-
This compound (MW: 299.90 g/mol )
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 2.999 mg of this compound.
-
Add it to a sterile conical tube.
-
Add approximately 0.8 mL of sterile, deionized water.
-
Vortex the suspension. You will likely observe that the compound does not fully dissolve.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH.
-
Continue adding HCl until the solid completely dissolves. The pH should be in the acidic range (e.g., pH 4-5).
-
Once dissolved, add sterile, deionized water to bring the final volume to 1.0 mL.
-
Confirm the final pH and sterile-filter the solution through a 0.22 µm filter if required for the application.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: pH effect on Gacyclidine HCl solubility.
References
Minimizing Gacyclidine hydrochloride-induced behavioral artifacts in rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gacyclidine hydrochloride in rodent models. The aim is to help minimize behavioral artifacts that may confound experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound administration in rodents.
Issue 1: Excessive Hyperlocomotion and Stereotypy Observed
Q1: My rodents exhibit excessive hyperactivity and repetitive, purposeless behaviors (stereotypy) after this compound administration, which is interfering with the primary behavioral endpoint of my study. What can I do to minimize this?
A1: Excessive hyperlocomotion and stereotypy are known dose-dependent effects of NMDA receptor antagonists like Gacyclidine.[1][2] Here are several strategies to mitigate these artifacts:
-
Dose Optimization: The most critical factor is the dose. Lower doses are less likely to induce pronounced motor artifacts.[3][4] We recommend conducting a pilot study to determine the optimal dose that achieves the desired pharmacological effect with minimal behavioral disruption. Refer to Table 1 for a summary of dose-dependent effects.
-
Habituation: Acclimatizing the animals to the testing environment and procedures can significantly reduce stress and novelty-induced hyperactivity, which can be exacerbated by Gacyclidine.[5][6] Implement a multi-day habituation protocol before starting the experiment (see Experimental Protocols Section).
-
Environmental Enrichment: Housing rodents in an enriched environment has been shown to ameliorate some of the cognitive and behavioral deficits induced by NMDA receptor antagonists.[7][8][9] This may be due to the complex sensory and social stimulation promoting neural plasticity.
-
Co-administration with Antipsychotics: In some preclinical models, co-administration of an atypical antipsychotic has been used to counter the psychotomimetic effects of NMDA antagonists.[2][10][11] This approach should be carefully considered and validated for your specific experimental paradigm, as it introduces a confounding variable.
Issue 2: Ataxia and Motor Incoordination Affecting Task Performance
Q2: My rodents are showing significant motor impairment (ataxia) after this compound injection, making it difficult to assess their performance in tasks requiring coordinated movement, such as the rotarod or beam walking tests. How can I address this?
A2: Ataxia is a common side effect of NMDA receptor antagonists.[1][12] Here are some troubleshooting steps:
-
Dose and Timing Optimization: As with hyperlocomotion, ataxia is dose-dependent.[1] Lowering the dose is the first step. Additionally, the timing of the behavioral test relative to the drug administration is crucial. Ataxia may be more pronounced at the peak plasma concentration of the drug. Conduct a time-course study to identify a testing window where the ataxic effects have subsided, but the desired pharmacological effect is still present.
-
Pre-training: Thoroughly train the animals on the motor task before drug administration. Well-trained animals may be less affected by mild motor impairments.
-
Alternative Behavioral Paradigms: If ataxia cannot be sufficiently minimized, consider using behavioral tests that are less dependent on fine motor control to assess your scientific question.
Issue 3: Sedation and Reduced Activity Levels
Q3: In contrast to hyperactivity, my rodents appear sedated and have significantly reduced locomotor activity after this compound administration. Why is this happening and how can I manage it?
A3: While NMDA receptor antagonists are often associated with hyperlocomotion, higher doses can lead to sedation and akinesia (a lack of voluntary movement).[3]
-
Dose Reduction: This is the most likely solution. You are likely operating in the higher dose range for Gacyclidine. Refer to dose-response data (Table 1) and reduce the dose significantly.
-
Observational Period: Ensure you are observing the animals at the appropriate time post-injection. The effects of Gacyclidine can change over time, with initial sedation potentially followed by hyperactivity.[3]
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of this compound that leads to these behavioral artifacts?
A4: Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[13][14] By blocking the NMDA receptor, it inhibits the influx of calcium ions (Ca2+) into neurons.[3] This disruption of glutamatergic neurotransmission, particularly in brain regions like the cortex and hippocampus, is thought to underlie both its neuroprotective effects and its induction of behavioral artifacts such as hyperlocomotion, stereotypy, and cognitive deficits.[14][15]
Q5: Are there differences in Gacyclidine-induced behavioral artifacts between rats and mice?
A5: Yes, species and even strain differences in response to pharmacological agents are common. While the general profile of behavioral effects is similar, the dose at which specific artifacts emerge may differ between rats and mice. It is always recommended to perform a dose-response study in the specific species and strain you are using.
Q6: How can I differentiate between Gacyclidine-induced behavioral artifacts and the specific effects I want to measure?
A6: This requires careful experimental design and the use of appropriate controls.
-
Baseline Measurements: Always record baseline behavior before drug administration to have a reference point for each animal.
-
Control Groups: Include a vehicle-treated control group to account for the effects of the injection procedure and the testing environment.
-
Multiple Behavioral Tests: Use a battery of behavioral tests to get a comprehensive picture of the drug's effects. For example, if you are studying learning and memory, also include tests for motor activity and anxiety to ensure that any observed cognitive deficits are not simply a result of hyperactivity or motor impairment.
-
Dose-Response Analysis: Demonstrating that the effect of interest occurs at a dose that does not produce significant behavioral artifacts strengthens the validity of your findings.
Q7: Can environmental enrichment completely eliminate the behavioral side effects of Gacyclidine?
A7: While environmental enrichment has been shown to have beneficial effects and can reduce the severity of some behavioral and cognitive impairments caused by NMDA receptor antagonists, it is unlikely to completely eliminate all dose-dependent side effects.[7][8][9] It should be considered as part of a multi-faceted approach that also includes careful dose selection and habituation.
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents
| Dose Range (mg/kg, i.v. in rats) | Primary Behavioral Artifacts Observed | Species | Reference(s) |
| 1 - 5 | Minimal to no behavioral changes; animals behave similarly to untreated controls. | Rat | [3][13] |
| 5 - 10 | Onset of tremors, sedation, and exophthalmos (bulging eyes). | Rat | [3] |
| 10 - 20 | Signs of excitation. At the highest dose, some cytoplasmic or intramitochondrial vacuoles were observed via electron microscopy, though no necrotic neurons were detected. | Rat | [3][13] |
Note: Doses are primarily based on rat studies. Dose-response effects may vary between species and strains.
Experimental Protocols
Protocol 1: Habituation to the Testing Environment
-
Objective: To reduce novelty-induced stress and hyperactivity in rodents prior to this compound administration and behavioral testing.
-
Procedure:
-
For three consecutive days prior to the start of the experiment, transport the rodents in their home cages to the behavioral testing room.
-
Allow the animals to acclimate to the room for at least 30-60 minutes.
-
Handle each animal gently for 1-2 minutes, mimicking the handling that will occur during the injection procedure.[16][17][18]
-
Place each animal individually into the testing apparatus (e.g., open field arena) for 5-10 minutes without any experimental manipulation or recording.
-
Return the animals to their home cages and then to the housing facility.
-
On the fourth day, begin the experiment.
-
Protocol 2: Open Field Test for Locomotor Activity Assessment
-
Objective: To quantify locomotor activity and assess for hyper- or hypoactivity following this compound administration.
-
Apparatus: A square or circular arena with high walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software).
-
Procedure:
-
Habituate the animals to the testing room and handling as described in Protocol 1.
-
Administer this compound or vehicle control via the desired route.
-
At the predetermined time point post-injection, gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
Key parameters to analyze include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
Rearing frequency (vertical activity)
-
Stereotypy counts (if the software allows for quantification of repetitive movements).
-
-
Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between animals to eliminate olfactory cues.
-
Protocol 3: Rotarod Test for Motor Coordination and Balance
-
Objective: To assess motor coordination and balance, and to identify ataxic effects of this compound.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training Phase (pre-drug):
-
For 2-3 days prior to the experiment, train the animals on the rotarod.
-
Place the animals on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).
-
Gradually increase the duration or introduce a slow acceleration. The goal is for the animals to be able to stay on the rod for a predetermined amount of time (e.g., 120 seconds).
-
Conduct multiple trials per day with inter-trial intervals.
-
-
Testing Phase (post-drug):
-
Administer this compound or vehicle control.
-
At the desired time point, place the animal on the rotarod.
-
Use an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials and average the latency to fall for each animal.
-
Clean the rod between animals.
-
-
Mandatory Visualizations
References
- 1. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Gacyclidine - Wikipedia [en.wikipedia.org]
- 4. Gacyclidine improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.painresearcher.net [forum.painresearcher.net]
- 6. researchgate.net [researchgate.net]
- 7. Environmental enrichment ameliorates phencyclidine-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of environmental enrichment on the GABAergic neurons and glucocorticoid receptors in the hippocampus and nucleus accumbens of Wistar rats: Pro-resilient effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental enrichment promotes adaptive responding during tests of behavioral regulation in male heterogeneous stock rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Combining antipsychotics; is this strategy useful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple procedure for assessing ataxia in rats: effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. content.protocols.io [content.protocols.io]
- 17. Handling Techniques to Reduce Stress in Mice [jove.com]
- 18. youtube.com [youtube.com]
Addressing inconsistent results in Gacyclidine hydrochloride neuroprotection studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gacyclidine (B1674390) hydrochloride. Our goal is to help you address inconsistencies in your experimental results and optimize your neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is Gacyclidine hydrochloride and what is its primary mechanism of action in neuroprotection?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In conditions of excessive glutamate (B1630785) release, such as during a spinal cord or traumatic brain injury, NMDA receptors become overactivated, leading to a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death. Gacyclidine works by binding to a site within the NMDA receptor's ion channel, effectively blocking the influx of Ca2+ and mitigating this excitotoxic damage.[2][3]
Q2: I'm seeing a high degree of variability in the neuroprotective effects of Gacyclidine in my animal model. What are the most likely causes?
Inconsistent results in Gacyclidine neuroprotection studies are common and can often be attributed to three key factors:
-
Dosage: Gacyclidine's effects are highly dose-dependent.[1] Too low a dose may be insufficient to block excitotoxicity, while excessively high doses might not provide additional therapeutic benefits and could potentially lead to off-target effects.
-
Timing of Administration: The therapeutic window for Gacyclidine is critical. Optimal neuroprotection is typically observed when the drug is administered shortly after the initial injury, as this is when the excitotoxic cascade is most active.[1][2]
-
Animal Model and Injury Severity: The type of animal model (e.g., spinal cord injury vs. traumatic brain injury), the species and strain of the animal, and the severity of the induced injury can all significantly impact the observed neuroprotective effects of Gacyclidine.
Q3: Are there differences in the neuroprotective efficacy of Gacyclidine's enantiomers?
Yes, the enantiomers of Gacyclidine have different affinities for the NMDA receptor. The (-)enantiomer, also known as (-)GK11, has a significantly higher affinity for the receptor, comparable to other well-known NMDA antagonists like MK-801.[1][2] The (+)enantiomer exhibits a lower affinity.[1][2] While both enantiomers have demonstrated neuroprotective properties, the racemate (a mixture of both) has sometimes been found to be more effective in promoting full functional recovery in certain studies.[3] This suggests a complex interaction that may involve more than just NMDA receptor affinity.
Q4: Besides NMDA receptor antagonism, are there other mechanisms that might contribute to Gacyclidine's effects?
Some research suggests that Gacyclidine may also interact with "non-NMDA" binding sites, particularly in the cerebellum.[1][2] The exact nature and function of these sites are not yet fully characterized, but this interaction might contribute to Gacyclidine's favorable neurotoxic profile compared to other NMDA antagonists.[1][2]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Neuroprotection
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosage | Systematically perform a dose-response study to determine the optimal concentration for your specific model and injury severity. Start with a range of doses reported in the literature (e.g., 0.1 mg/kg to 5 mg/kg for rats) and assess both neuroprotective and behavioral outcomes.[1] |
| Administration Outside the Therapeutic Window | The timing of administration is crucial. For acute injury models, administer Gacyclidine as soon as possible after the injury (ideally within 30 minutes).[1][2] Conduct a time-course study to define the therapeutic window for your experimental setup. |
| Insufficient Injury Severity | If the induced injury is too mild, the level of excitotoxicity may be too low to observe a significant neuroprotective effect. Conversely, an overly severe injury may be beyond the capacity of Gacyclidine to mitigate. Ensure your injury model is calibrated to produce a consistent and measurable level of damage. |
| Incorrect Route of Administration | The majority of preclinical studies utilize intravenous (IV) administration.[1][3] Ensure proper IV injection technique to guarantee the intended dose reaches circulation. If using other routes (e.g., intraperitoneal), be aware that pharmacokinetic and pharmacodynamic profiles may differ. |
Issue 2: Inconsistent Behavioral or Functional Outcomes
| Possible Cause | Troubleshooting Step |
| Variability in Animal Subjects | Use animals of a consistent age, weight, and genetic background. Ensure proper randomization of animals to treatment and control groups. |
| Subjective Behavioral Scoring | Employ blinded observers for all behavioral assessments to minimize bias. Use a standardized and validated scoring system for your specific model (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale for spinal cord injury). |
| Confounding Factors | Ensure consistent post-operative care, housing conditions, and handling for all animals, as these factors can influence behavioral outcomes. |
Issue 3: Discrepancies Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic Issues | Gacyclidine's ability to cross the blood-brain barrier and its distribution within the central nervous system can influence its in vivo efficacy. Consider performing pharmacokinetic studies to correlate drug concentration in the target tissue with neuroprotective outcomes. |
| Metabolism of the Compound | The in vivo metabolism of Gacyclidine could alter its activity. While Gacyclidine has shown a good safety profile in preclinical studies, it's important to consider potential metabolites.[1] |
| Complexity of In Vivo Models | In vivo injury models involve complex secondary injury cascades beyond excitotoxicity, such as inflammation and apoptosis. Gacyclidine primarily targets excitotoxicity, so its overall effect will be influenced by the contribution of other injury mechanisms in your model. |
Data Presentation
Table 1: Dose-Response of Gacyclidine in a Rat Spinal Cord Injury Model
| Dose (mg/kg) | Functional Recovery (Locomotor Score) | Histological Outcome (Lesion Volume Reduction) | Reference |
| 1 | Significant Improvement | Significant Reduction | [1] |
| 2.5 | Improvement | Reduction | [1] |
| 5 | Less pronounced improvement | Less pronounced reduction | [1] |
Table 2: Therapeutic Window for Gacyclidine in a Rat Spinal Cord Injury Model
| Time of Administration (post-injury) | Functional Recovery (Locomotor Score) | Reference |
| 10 minutes | Optimal Improvement | [4] |
| 30 minutes | Significant Improvement | [4] |
| 60 minutes | Reduced Improvement | [4] |
| 120 minutes | Minimal Improvement | [4] |
Table 3: Comparison of Gacyclidine Enantiomers and Racemate in a Rat Spinal Cord Contusion Model
| Compound | Functional Recovery | Reference |
| Racemic Gacyclidine | Most effective in promoting full recovery | [3] |
| (+) Enantiomer | Similar initial neuroprotective effects, less efficacious for full recovery | [3] |
| (-) Enantiomer | Similar initial neuroprotective effects, less efficacious for full recovery | [3] |
Experimental Protocols
Key Experiment 1: Rat Model of Spinal Cord Contusion Injury and Gacyclidine Administration
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and research question.
-
Animal Preparation:
-
Anesthetize adult female Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and sterilize the surgical area over the thoracic spine.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.
-
-
Spinal Cord Injury Induction:
-
Use a standardized spinal cord impactor device (e.g., the NYU impactor) to deliver a controlled contusion injury. A common method involves dropping a 10g rod from a height of 12.5 mm onto the exposed dura.
-
Immediately after the impact, suture the muscle and skin layers.
-
-
Gacyclidine Administration:
-
Within the desired therapeutic window (e.g., 10 minutes post-injury), administer this compound dissolved in sterile saline via intravenous injection (e.g., through the tail vein).
-
The dose will depend on your experimental design (e.g., 1 mg/kg).
-
The control group should receive an equivalent volume of sterile saline.
-
-
Post-Operative Care and Assessment:
-
Provide appropriate post-operative care, including analgesia, hydration, and manual bladder expression until bladder function returns.
-
Assess functional recovery at regular intervals (e.g., daily for the first week, then weekly) using a standardized locomotor rating scale (e.g., BBB scale).
-
At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis to quantify lesion volume and neuronal survival.
-
Key Experiment 2: Rat Model of Traumatic Brain Injury (Controlled Cortical Impact) and Gacyclidine Administration
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Make a midline scalp incision and retract the skin to expose the skull.
-
-
Craniotomy:
-
Perform a craniotomy over the desired cortical region (e.g., the parietal cortex) using a high-speed drill, being careful not to damage the underlying dura mater.
-
-
Traumatic Brain Injury Induction:
-
Use a controlled cortical impact (CCI) device to induce a standardized brain injury. The impactor tip is driven onto the exposed dura at a specific velocity and depth.
-
-
Gacyclidine Administration:
-
Administer this compound intravenously at the desired dose and time point post-injury.
-
-
Post-Operative Care and Assessment:
-
Suture the scalp incision and provide post-operative care.
-
Evaluate neurological and cognitive function using appropriate behavioral tests (e.g., Morris water maze, neurological severity score).
-
At the end of the study, collect brain tissue for histological and molecular analysis.
-
Visualizations
Experimental Workflow for Gacyclidine Neuroprotection Studies.
Simplified NMDA Receptor Signaling Pathway in Excitotoxicity.
Troubleshooting Logic for Gacyclidine Experiments.
References
- 1. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Profiles of Gacyclidine Hydrochloride and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: gacyclidine (B1674390) hydrochloride and dizocilpine (B47880) (MK-801). While both compounds have been investigated for their neuroprotective potential, concerns regarding their neurotoxic side effects have been a significant hurdle in their clinical development. This document summarizes key experimental data, details the methodologies used for assessment, and illustrates the underlying signaling pathways and experimental workflows.
Executive Summary
Gacyclidine hydrochloride has demonstrated a significantly lower neurotoxic potential compared to MK-801 in preclinical studies.[1][2] While MK-801 is known to induce neuronal vacuolization and necrosis, particularly in the retrosplenial cortex, gacyclidine treatment, even at high doses, results in minimal to no observable neuronal damage.[1][2] This difference in neurotoxicity may be attributed to gacyclidine's interaction with "non-NMDA" binding sites, in addition to its primary action at the NMDA receptor.[1][2]
Data Presentation: Neurotoxicity Comparison
The following table summarizes the quantitative data from a comparative in vivo study in rats, highlighting the distinct neurotoxic profiles of this compound and MK-801.
| Feature | This compound | MK-801 | Source |
| Neuronal Necrosis | No necrotic neurons detected at doses of 1, 5, 10, or 20 mg/kg (i.v.). | Known to induce neuronal necrosis, particularly in the retrosplenial cortex.[3] | [1][2] |
| Neuronal Vacuolization | At 20 mg/kg (i.v.), electron microscopy revealed the presence of a few cytoplasmic or intramitochondrial vacuoles. No vacuolization was observed at lower doses. | Induces dose-dependent neuronal vacuolization.[3] | [1][2] |
| Behavioral Deficits | At 1 and 5 mg/kg, animals behaved similarly to untreated animals. At higher doses (10 and 20 mg/kg), some signs of excitation were observed, but the recovery period was better than with MK-801.[4] | High doses (e.g., 5 mg/kg) can cause recumbency, severe hypothermia, and loss of body weight for several days. It has also been shown to impair reference memory in the radial maze test.[5] | [4][5] |
Experimental Protocols
The assessment of NMDA antagonist-induced neurotoxicity typically involves a combination of histological analysis and behavioral studies.
Histological Analysis of Neuronal Damage
Objective: To qualitatively and quantitatively assess neuronal damage, including vacuolization and necrosis, in specific brain regions.
Animal Model: Adult male Sprague-Dawley rats are commonly used.
Dosing Regimen:
-
This compound: Intravenous (i.v.) administration at doses of 1, 5, 10, and 20 mg/kg.
-
MK-801: Subcutaneous (s.c.) or intraperitoneal (i.p.) administration at doses typically ranging from 1 to 10 mg/kg.[3]
-
Control: Vehicle-treated animals.
Tissue Preparation:
-
Animals are sacrificed at various time points post-injection (e.g., 18 and 96 hours).[1][2]
-
Transcardial perfusion with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal sections (typically 40 µm) are cut through the region of interest (e.g., retrosplenial cortex).
Staining Methods:
-
Hematoxylin and Eosin (H&E) Staining: A standard method to visualize general tissue morphology and identify necrotic cells, which appear shrunken with pyknotic nuclei.
-
Nissl Staining (e.g., with Cresyl Violet): Stains the Nissl bodies in neurons, allowing for the assessment of neuronal loss and changes in cell morphology.
-
Silver Staining (e.g., Gallyas or De Olmos methods): Highly sensitive for detecting degenerating neurons, axons, and terminals.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Used to identify apoptotic cells by detecting DNA fragmentation.
Microscopy:
-
Light Microscopy: For the initial assessment of stained sections to identify areas of neuronal damage.
-
Electron Microscopy: To examine subcellular structures and confirm the presence of cytoplasmic or intramitochondrial vacuoles.[1][2]
Behavioral Assessment of Neurotoxicity
Objective: To evaluate the functional consequences of potential neurotoxicity, such as cognitive and motor impairments.
Animal Model: Adult female or male rats.
Dosing Regimen: As described in the histological analysis.
Behavioral Tests:
-
Radial Arm Maze: To assess spatial learning and memory. Impairment in reference memory has been observed with MK-801.[5]
-
Active Avoidance Learning: To evaluate learning and memory in response to a conditioned stimulus.
-
Open Field Test: To measure locomotor activity and exploratory behavior. High doses of MK-801 can induce hyperactivity.
-
Rotarod Test: To assess motor coordination and balance.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for NMDA antagonist-induced neurotoxicity and a typical experimental workflow for its assessment.
References
- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gacyclidine - Wikipedia [en.wikipedia.org]
- 5. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride vs. Ketamine: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of gacyclidine (B1674390) hydrochloride and ketamine. Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists and have been investigated for their potential to mitigate neuronal damage in various models of acute neurological injury. This document summarizes key experimental data, outlines methodologies from cited studies, and visualizes relevant biological pathways to aid in research and development decisions.
At a Glance: Key Comparative Metrics
| Feature | Gacyclidine Hydrochloride | Ketamine |
| Primary Mechanism | Non-competitive NMDA receptor antagonist[1][2] | Non-competitive NMDA receptor antagonist[3][4] |
| Additional Mechanisms | Potential interaction with "non-NMDA" binding sites, contributing to lower neurotoxicity[1][2]. | Anti-inflammatory effects (inhibition of TNF-α, IL-6), modulation of apoptosis, activation of mTOR and BDNF signaling pathways[5][6][7]. |
| Potency (NMDA Receptor) | High affinity; (-)-enantiomer has an affinity (2.5 nM) similar to MK-801[1][2]. | Lower affinity than gacyclidine. |
| Neurotoxicity | Substantially less neurotoxic than MK-801. No necrotic neurons detected at doses up to 20 mg/kg (i.v.) in rats[1][2]. | Dose-dependent effects: neuroprotective at sub-anesthetic doses, but can be neurotoxic at anesthetic doses, especially in the developing brain[3][5]. |
| Therapeutic Window | Optimal neuroprotection when administered 0 to 30 minutes after injury in preclinical models[1][2]. | Effective in ameliorating neurological dysfunction when administered 1 to 2 hours after head trauma in rats[8]. |
| Clinical Development | Investigated in a pilot clinical trial for acute traumatic brain injury[9][10]. | Widely used as an anesthetic; off-label use in traumatic brain injury is widespread. Investigated in clinical trials for TBI and other neurological conditions[7][11][12]. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Efficacy of Gacyclidine in Neuroprotection
| Animal Model | Injury Type | Gacyclidine Dose | Administration Route | Key Findings | Reference |
| Rat | Spinal Cord Contusion | 1 mg/kg | Intravenous | Reduced time to full locomotor recovery by half. | [13] |
| Rat | Photochemical Spinal Cord Lesion | 1, 2.5, 5 mg/kg | Intravenous | Dose-dependent attenuation of spinal cord damage; 1 mg/kg showed greatest and most homogenous recovery. | [14] |
| Rat | Traumatic Brain Injury | Not specified | Not specified | Improved behavioral parameters and neuronal survival. | [1][2] |
| Primary Cortical Cultures | Glutamate-induced excitotoxicity | 0.1 to 5.0 µM | In vitro | Prevented glutamate-induced neuronal death. | [1][2] |
Table 2: Preclinical Efficacy of Ketamine in Neuroprotection
| Animal Model | Injury Type | Ketamine Dose | Administration Route | Key Findings | Reference |
| Rat | Traumatic Brain Injury | 120 mg/kg | Intraperitoneal | Improved Neurological Severity Score (NSS) from 14.4 to 8.0 at 48 hours. | [8] |
| Rat | Traumatic Brain Injury | 180 mg/kg | Intraperitoneal | Improved NSS from 11.6 to 4.4 at 48 hours; decreased volume of hemorrhagic necrosis from 37.1 mm³ to 10.1 mm³. | [8] |
| Rat | Status Epilepticus (developing brain) | 25 mg/kg | Not specified | Substantially reduced SE-induced neurodegeneration and microglial activation. | [5] |
Table 3: Clinical Trial Data for Gacyclidine in Traumatic Brain Injury
| Study Design | Patient Population | Gacyclidine Dosing Regimen | Key Efficacy Finding | Reference |
| Multicenter, randomized, double-blind, placebo-controlled pilot trial | Acute Traumatic Brain Injury (n=48) | Two IV doses (2x0.005mg/kg, 2x0.01mg/kg, 2x0.02mg/kg) administered 2h and 6h post-trauma | A logistic regression model showed a beneficial long-term effect, with the best dose-result in the 0.04mg/kg (total dose) treated group. | [9] |
Experimental Protocols
Gacyclidine in a Rat Spinal Cord Contusion Model[13]
-
Animal Model: Standardized model of closed spinal cord contusion in rats, leading to paraplegia with spontaneous, progressive recovery.
-
Drug Administration: Gacyclidine (1 mg/kg), Dizocilpine (MK-801), or Cerestat (CNS-1102) was administered intravenously 10 minutes after the spinal contusion.
-
Assessment of Neuroprotection:
-
Behavioral: Quantification of hindlimb locomotor function recovery over time.
-
Histological: Analysis of the cystic cavity volume and astrogliosis at the injury site.
-
Ketamine in an Experimental Head Injury Model in Rats[8]
-
Animal Model: Male Sprague-Dawley rats subjected to a non-penetrating impact to the left cranium.
-
Drug Administration: Ketamine (60, 120, or 180 mg/kg) was administered intraperitoneally at 1, 2, or 4 hours after head trauma.
-
Assessment of Neuroprotection:
-
Neurological Function: Neurological Severity Score (NSS) was determined at 1, 24, and 48 hours post-trauma.
-
Histological: The volume of hemorrhagic necrosis was measured.
-
Edema: Brain tissue specific gravity and water content were determined at 48 hours.
-
Signaling Pathways and Mechanisms of Action
Gacyclidine's Neuroprotective Mechanism
Gacyclidine's primary neuroprotective effect is attributed to its potent, non-competitive antagonism of the NMDA receptor. By blocking the ion channel of the receptor, gacyclidine prevents excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to cell death following ischemic or traumatic brain injury. Some evidence also suggests that gacyclidine interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists[1][2].
Ketamine's Multifaceted Neuroprotective Pathways
Ketamine also acts as a non-competitive NMDA receptor antagonist, mitigating excitotoxicity. However, its neuroprotective effects are more complex and involve multiple signaling pathways. At sub-anesthetic doses, ketamine can activate the mTOR signaling pathway and increase the expression of Brain-Derived Neurotrophic Factor (BDNF), promoting synaptogenesis and cell survival[5]. Additionally, ketamine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6[6].
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of gacyclidine or ketamine in a preclinical model of acute neurological injury.
References
- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine: Neuroprotective or Neurotoxic? [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Frontiers | Ketamine: Neuroprotective or Neurotoxic? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Ketamine for Traumatic Brain Injury · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: A Comparative Guide to its Efficacy in Preclinical Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gacyclidine hydrochloride's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists in various behavioral tests. The data presented is compiled from preclinical studies in animal models of central nervous system (CNS) injury, offering insights into its potential as a neuroprotective agent.
Unraveling the Mechanism of Action of Gacyclidine
This compound is a non-competitive antagonist of the NMDA receptor.[1][2] This receptor is a crucial component of excitatory neurotransmission in the brain. Overactivation of NMDA receptors, often triggered by events like traumatic brain injury or spinal cord injury, leads to an excessive influx of calcium ions into neurons. This calcium overload activates various downstream signaling pathways that contribute to excitotoxicity and eventual neuronal death.[3][4] Gacyclidine, by binding to a site within the NMDA receptor's ion channel, effectively blocks this pathological ion flow, thereby exerting its neuroprotective effects.[1][2] Notably, Gacyclidine is reported to be less neurotoxic than other NMDA receptor antagonists like Dizocilpine (MK-801).[1][2]
Comparative Efficacy in Behavioral Models
Gacyclidine has been evaluated in several behavioral tests to assess its ability to improve functional outcomes following CNS injury. These tests are designed to measure various aspects of motor function, learning, and memory.
Motor Function Recovery in Spinal Cord Injury
A key indicator of neuroprotective efficacy following spinal cord injury is the recovery of motor function. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb locomotor recovery in rats. Scores range from 0 (no observable hindlimb movement) to 21 (normal locomotion).
A study in a rat model of spinal cord contusion demonstrated that Gacyclidine treatment resulted in a more significant and rapid improvement in locomotor function compared to both Dizocilpine (MK-801) and Cerestat (CNS-1102).[5] While the specific daily scores were not detailed in the abstract, the study reported that a 1 mg/kg dose of Gacyclidine was the most effective, reducing the time to full locomotor recovery by half.[5] In contrast, Dizocilpine and Cerestat treatments led to only partial and delayed neuroprotective effects.[5]
Cognitive Function in Traumatic Brain Injury
The Morris water maze is a classic behavioral test used to assess spatial learning and memory in rodents. Following a traumatic brain injury (TBI), animals often exhibit deficits in their ability to learn and remember the location of a hidden platform in a pool of water.
In a study involving rats with bilateral contusions of the medial frontal cortex, Gacyclidine treatment was shown to enhance performance in the Morris water maze.[6] Rats treated with Gacyclidine demonstrated improved learning and memory compared to vehicle-treated controls.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data from preclinical studies comparing this compound with other NMDA receptor antagonists.
| Behavioral Test | Animal Model | Treatment Groups | Key Findings |
| BBB Locomotor Rating Scale | Rat Spinal Cord Contusion | Gacyclidine (1 mg/kg, i.v.), Dizocilpine (MK-801), Cerestat (CNS-1102) | Gacyclidine treatment halved the time to reach full locomotor recovery compared to controls. Dizocilpine and Cerestat showed only partial and delayed effects.[5] |
| Morris Water Maze | Rat Medial Frontal Cortex Contusion | Gacyclidine, Vehicle Control | Gacyclidine-treated rats showed improved performance in learning and memory tasks compared to vehicle-treated controls.[6] |
Note: Specific numerical data for the BBB scores and Morris water maze (e.g., escape latency, time in target quadrant) were not available in the abstracts of the primary comparative studies. Access to the full-text articles is required for a more detailed quantitative comparison.
Experimental Protocols
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is an observational method for assessing hindlimb locomotor function in an open field. The scoring is based on a 22-point scale (0-21) that evaluates joint movement, stepping, coordination, and trunk stability. A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal, unimpaired locomotion. Animals are observed for a set period (e.g., 4 minutes) in an open field, and their movements are scored by trained observers who are typically blinded to the treatment conditions.
Morris Water Maze
The Morris water maze test assesses spatial learning and memory. The apparatus consists of a large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Animals are placed in the pool from different starting positions and must learn the location of the platform using distal visual cues in the room. The primary measures of performance are the time it takes to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located during a probe trial (with the platform removed). A shorter escape latency and more time spent in the target quadrant indicate better spatial learning and memory.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor Signaling Pathway and the Action of Gacyclidine.
Caption: Experimental Workflow for Validating Gacyclidine Efficacy.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine - Wikipedia [en.wikipedia.org]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: A Comparative Guide to Target Validation and Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gacyclidine (B1674390) hydrochloride with other N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on target validation and engagement assays. Gacyclidine, a non-competitive antagonist of the NMDA receptor, has demonstrated neuroprotective properties with a potentially favorable safety profile compared to other compounds in its class.[1][2] This document outlines the quantitative performance of gacyclidine against relevant alternatives, details key experimental methodologies, and visualizes associated cellular pathways and workflows.
Comparative Analysis of NMDA Receptor Antagonists
Gacyclidine's primary target is the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal function.[3] Its mechanism of action involves blocking the ion channel of the receptor, thereby inhibiting excessive calcium influx that can lead to excitotoxicity.[3] This section compares the binding affinity and potency of gacyclidine with other well-known non-competitive NMDA receptor antagonists.
Table 1: Comparative Binding Affinity and Potency of NMDA Receptor Antagonists
| Compound | Target | Binding Affinity (Ki) | Potency (IC50/EC50) | Key Characteristics |
| Gacyclidine (GK-11) | NMDA Receptor (non-competitive) | (-)enantiomer: 2.5 nM[1][2] (+)enantiomer: ~25 nM[1][2] | Varies by assay and subtype | Neuroprotective with lower neurotoxicity than MK-801.[1][2] Also interacts with "non-NMDA" binding sites.[1][2] |
| Dizocilpine (MK-801) | NMDA Receptor (non-competitive) | ~2.5 nM[1][2] | Potent antagonist | High affinity but associated with significant neurotoxicity.[1][2] |
| Ketamine | NMDA Receptor (non-competitive) | Varies by study (µM range) | Less potent than MK-801 | Clinically used anesthetic and antidepressant; potential for psychotomimetic side effects. |
| Phencyclidine (PCP) | NMDA Receptor (non-competitive) | High affinity (nM range) | Potent antagonist | High potential for abuse and significant psychotomimetic effects. |
| Memantine | NMDA Receptor (uncompetitive) | Low affinity (µM range) | Low potency, voltage-dependent | Used in the treatment of Alzheimer's disease; better tolerability due to its uncompetitive nature and fast kinetics. |
Experimental Protocols
Accurate assessment of a compound's interaction with its target is fundamental for drug development. This section details the methodologies for key assays used to validate and quantify the engagement of gacyclidine and other antagonists with the NMDA receptor.
Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of a compound to its receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound for the NMDA receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a membrane preparation. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value.
Materials:
-
Rat cortical membrane homogenates
-
Radioligand: [³H]MK-801
-
Test compounds (gacyclidine, MK-801, etc.)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Electrophysiology Assay (Whole-Cell Patch Clamp)
This technique measures the ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of antagonists.
Objective: To determine the IC50 of a test compound for inhibiting NMDA receptor-mediated currents.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron or a cell expressing NMDA receptors. The membrane patch is then ruptured to allow electrical access to the cell's interior. The cell is voltage-clamped, and the current flowing through the NMDA receptors is measured upon application of agonists (e.g., glutamate and glycine). The antagonist is then applied at various concentrations to determine its inhibitory effect.
Materials:
-
Cultured neurons or cell line expressing NMDA receptors (e.g., HEK293 cells)
-
External and internal patch-clamp solutions
-
NMDA receptor agonists (glutamate, glycine)
-
Test compounds (gacyclidine, etc.)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Patching: Under microscopic guidance, approach a cell with a micropipette filled with internal solution and form a gigaseal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply agonists to elicit an NMDA receptor-mediated current.
-
Antagonist Application: Co-apply the antagonist at increasing concentrations with the agonists and record the resulting current inhibition.
-
Data Analysis: Measure the peak or steady-state current at each antagonist concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
In Vivo Behavioral Assays (e.g., Morris Water Maze)
These assays assess the functional consequences of NMDA receptor antagonism on learning, memory, and neuroprotection in animal models.
Objective: To evaluate the in vivo efficacy of a test compound in a model of cognitive function or neurological injury.
Principle: The Morris water maze is a widely used task to assess spatial learning and memory in rodents. An animal is placed in a pool of opaque water and must learn the location of a hidden platform to escape. NMDA receptor antagonists can impair or, in the context of neuroprotection, preserve performance in this task.
Materials:
-
Circular water tank
-
Hidden platform
-
Video tracking system
-
Animal model (e.g., rats with induced brain injury)
-
Test compounds (gacyclidine, etc.)
Procedure:
-
Acclimation and Training: Acclimate the animals to the testing room and train them to find the hidden platform over several days.
-
Induction of Injury (if applicable): Induce a neurological injury (e.g., traumatic brain injury) in the animals.
-
Drug Administration: Administer the test compound or vehicle to the animals at specified doses and time points relative to the injury or behavioral testing.
-
Testing: Place the animal in the water maze and record the time it takes to find the hidden platform (escape latency) and the path taken.
-
Probe Trial: After the final training trial, remove the platform and conduct a probe trial to assess memory retention by measuring the time spent in the target quadrant.
-
Data Analysis: Compare the escape latencies and probe trial performance between different treatment groups using appropriate statistical methods.
Target Engagement Assays
Beyond initial target validation, confirming that a drug engages its target in a cellular or in vivo context is crucial.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment.[4][5][6][7]
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the test compound and then heated to denature proteins. The amount of soluble target protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Biophysical Assays
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic information about the drug-target interaction in a cell-free system.[8]
Visualizations
Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by NMDA receptor activation and the point of intervention for non-competitive antagonists like gacyclidine.
Caption: NMDA Receptor Signaling Pathway and Gacyclidine's Mechanism of Action.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Logical Relationship
The diagram below illustrates the relationship between different types of NMDA receptor antagonists based on their binding site.
Caption: Classification of NMDA Receptor Antagonists by Binding Site.
References
- 1. mdpi.com [mdpi.com]
- 2. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichorlifesciences.com [ichorlifesciences.com]
A Comparative Analysis of Gacyclidine and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist, Gacyclidine (B1674390), with other notable antagonists: Ketamine, Phencyclidine (PCP), and Memantine. The information is presented to facilitate objective analysis and is supported by experimental data and detailed methodologies.
Introduction to NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological disorders. NMDA receptor antagonists are a class of drugs that block the activity of these receptors and have been investigated for their therapeutic potential in conditions such as neurodegenerative diseases, neuropathic pain, and depression. This guide focuses on a comparative analysis of Gacyclidine, a phencyclidine derivative, against the well-characterized antagonists Ketamine, PCP, and Memantine.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Gacyclidine and the comparator compounds, providing a basis for their pharmacological and pharmacokinetic differentiation.
Table 1: Comparative Binding Affinity at the NMDA Receptor
| Compound | Receptor Binding Site | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |
| Gacyclidine | PCP site (uncompetitive) | [³H]Gacyclidine | (-)enantiomer: 2.5(+)enantiomer: ~25 | - | Rat brain | [1] |
| Ketamine | PCP site (uncompetitive) | [³H]MK-801 | 440 (S-ketamine) | 1,500 - 2,100 | Rat hippocampal cultures | |
| Phencyclidine (PCP) | PCP site (uncompetitive) | [³H]MK-801 | 59 | - | Rat brain | |
| Memantine | PCP site (uncompetitive) | [³H]MK-801 | 740 | 830 - 1,250 | Rat brain, tsA201 cells |
Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition. The data presented are representative values from the cited literature.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Gacyclidine | Ketamine | Phencyclidine (PCP) | Memantine |
| Route of Administration | Intravenous, Intratympanic | Intravenous, Intramuscular, Oral, Intranasal | Smoked, Oral, Insufflated, Intravenous | Oral |
| Bioavailability (%) | IV: 100 (Rat) | IV: 100IM: 93Oral: 16-24IN: 25-50 | Oral: 72 (Human) | ~100 (Human) |
| Protein Binding (%) | ~90 (Rat) | 12-35 | ~65 (Human) | 45 (Human) |
| Elimination Half-life (t½) | ~90 min (β-phase, Rat) | 2-4 hours (Human) | 7-46 hours (Human) | 60-80 hours (Human) |
| Brain Penetration | Rapid and extensive (Rat) | Rapid | High | High |
Note: Human pharmacokinetic data for Gacyclidine is limited. The presented data for Gacyclidine is primarily from preclinical studies in rats.[2][3]
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in glutamatergic neurotransmission and the points of intervention for the compared antagonists.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for the NMDA receptor.
Experimental Workflow: In Vivo Neuroprotection Assay
The following diagram illustrates a general workflow for assessing the neuroprotective effects of an NMDA receptor antagonist in a rodent model of CNS injury.
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Antagonists
Objective: To determine the binding affinity (Kᵢ) of a test compound for the PCP binding site on the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.[4][5]
Materials:
-
Rat cortical tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds (e.g., Gacyclidine, Ketamine, PCP, Memantine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]MK-801 (typically at or near its Kₑ), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Test Compound: Add membrane preparation, [³H]MK-801, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Neuroprotection Assay: Rodent Model of Spinal Cord Injury
Objective: To evaluate the neuroprotective efficacy of an NMDA receptor antagonist in a rat model of spinal cord contusion injury.[6]
Materials:
-
Adult female Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Spinal cord impactor device
-
Test compound (e.g., Gacyclidine) and vehicle
-
Behavioral testing apparatus (e.g., open field for locomotor rating scales like the BBB scale)
-
Histological processing reagents (e.g., formalin, paraffin, stains)
Procedure:
-
Animal Surgery and Injury:
-
Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T9-T10).
-
Stabilize the vertebral column and induce a standardized contusion injury using a spinal cord impactor.
-
Suture the muscle layers and skin.
-
-
Drug Administration:
-
Divide the animals into treatment and vehicle control groups.
-
Administer the test compound (e.g., Gacyclidine at a specific dose, such as 1 mg/kg) or vehicle intravenously at a set time point post-injury (e.g., 15 minutes).
-
-
Behavioral Assessment:
-
At regular intervals post-injury (e.g., daily for the first week, then weekly), assess the locomotor recovery of the hindlimbs using a standardized rating scale (e.g., the Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
-
Two independent observers, blinded to the treatment groups, should perform the scoring.
-
-
Histological Analysis:
-
At the end of the study period (e.g., 6 weeks post-injury), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the spinal cord, process it for histology, and embed in paraffin.
-
Cut serial sections through the injury epicenter and stain with appropriate histological stains (e.g., Hematoxylin and Eosin for general morphology, Luxol Fast Blue for myelin).
-
Quantify the lesion volume and the amount of spared white matter using image analysis software.
-
-
Data Analysis:
-
Compare the behavioral scores between the treatment and vehicle groups over time using appropriate statistical tests (e.g., repeated measures ANOVA).
-
Compare the histological outcomes (lesion volume, spared tissue) between the groups using statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This comparative analysis highlights the pharmacological and pharmacokinetic profiles of Gacyclidine in relation to Ketamine, PCP, and Memantine. Gacyclidine exhibits a high binding affinity for the NMDA receptor, comparable to that of PCP and significantly higher than Ketamine and Memantine.[1] Preclinical data suggest it possesses neuroprotective properties with a potentially better safety profile than some other NMDA receptor antagonists.[1] However, a comprehensive human pharmacokinetic profile for Gacyclidine is not as well-established as for the other compounds. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel NMDA receptor antagonists. Further clinical research is necessary to fully elucidate the therapeutic potential and safety of Gacyclidine in various neurological disorders.[7][8]
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zerahm.free.fr [zerahm.free.fr]
Gacyclidine Hydrochloride: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Injury Models
For Researchers, Scientists, and Drug Development Professionals
Gacyclidine (B1674390) hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective effects in various preclinical models of neuronal injury. This guide provides a comprehensive comparison of gacyclidine's efficacy against other neuroprotective agents, supported by experimental data, detailed methodologies, and an exploration of its underlying mechanism of action.
Executive Summary
Gacyclidine has consistently shown promise in models of spinal cord injury (SCI) and traumatic brain injury (TBI). Its therapeutic advantage appears to lie in a superior safety profile and, in some instances, greater efficacy compared to other NMDA receptor antagonists like dizocilpine (B47880) (MK-801) and cerestat. This is potentially attributed to its interaction with non-NMDA binding sites, such as the sigma-1 receptor, which may modulate the excitotoxic cascade.
Performance Comparison in Neuronal Injury Models
Spinal Cord Injury (SCI)
In a rat model of spinal cord contusion, gacyclidine treatment resulted in significantly better functional recovery compared to both dizocilpine and cerestat.[1] While all three non-competitive NMDA receptor antagonists showed some neuroprotective effects, such as a reduction in cystic cavity size and astrogliosis, the effects of dizocilpine and cerestat were only partial and delayed.[1] Gacyclidine, administered 10 minutes after the injury, was most effective at a dose of 1 mg/kg, reducing the time to full locomotor recovery by half.[1]
Table 1: Comparison of Gacyclidine and Other NMDA Receptor Antagonists in a Rat Spinal Cord Contusion Model
| Treatment Group | Dose | Time of Administration (post-injury) | Outcome | Reference |
| Gacyclidine | 1 mg/kg | 10 minutes | Halved the time to reach full locomotor recovery. | [1] |
| Dizocilpine (MK-801) | Not specified | 10 minutes | Partial and delayed neuroprotective effect. | [1] |
| Cerestat (CNS-1102) | Not specified | 10 minutes | Partial and delayed neuroprotective effect. | [1] |
Traumatic Brain Injury (TBI)
In a rat model of medial frontal cortex contusion, gacyclidine demonstrated dose-dependent improvements in cognitive function, as assessed by the Morris water maze.[2] Rats treated with 0.1 mg/kg of gacyclidine performed significantly better than vehicle-treated controls.[2] Furthermore, gacyclidine treatment attenuated secondary cell death in the nucleus basalis magnocellularis and the medial dorsal nucleus of the thalamus.[2] When compared to dizocilpine (MK-801), gacyclidine exhibits substantially lower neurotoxicity.[3] No necrotic neurons were detected at various doses of gacyclidine, whereas MK-801 is known to cause neuronal vacuolization.[3][4]
Table 2: Efficacy of Gacyclidine in a Rat Medial Frontal Cortex Contusion Model
| Treatment Group | Dose | Outcome Measure | Result | Reference |
| Gacyclidine | 0.1 mg/kg | Morris Water Maze Performance | Better performance than vehicle-treated controls. | [2] |
| Gacyclidine | 0.03, 0.3 mg/kg | Morris Water Maze Performance | Better performance than brain-injured controls, but not as effective as 0.1 mg/kg. | [2] |
| Gacyclidine | Not specified | Neuronal Survival (NBM & MDN) | Fewer surviving neurons in untreated contused rats compared to gacyclidine-treated rats. | [2] |
| Vehicle | - | Morris Water Maze Performance | Impaired performance compared to gacyclidine-treated groups. | [2] |
Experimental Protocols
Photochemical Spinal Cord Injury Model in Rats
This model induces a localized ischemic lesion in the spinal cord.
-
Animal Preparation: Adult female Sprague-Dawley rats are anesthetized. A laminectomy is performed to expose the spinal cord at the desired level (e.g., T12-L1).[5]
-
Photosensitizing Dye Administration: The exposed spinal cord is bathed with a 1.5% solution of Rose Bengal in saline for 10 minutes. The excess dye is then rinsed off.[5]
-
Photo-irradiation: The spinal cord is irradiated with a "cold" light source (e.g., 560 nm) for a specific duration (e.g., 1 to 10 minutes) to induce a photochemical reaction, leading to vascular stasis and subsequent tissue damage.[5]
-
Drug Administration: Gacyclidine or a vehicle is administered intravenously at various time points and doses post-irradiation.
-
Outcome Assessment: Functional recovery is assessed using locomotor rating scales (e.g., Basso, Beattie, Bresnahan - BBB score). Histological analysis is performed to measure the cross-sectional area of the spinal cord and the extent of the lesion.[5]
Contusive Spinal Cord Injury Model in Rats
This model mimics the mechanical damage seen in human SCI.
-
Animal Preparation: Adult rats are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10).
-
Injury Induction: A standardized weight-drop device or a computer-controlled impactor is used to deliver a specific force or displacement to the exposed spinal cord, causing a contusion injury.
-
Drug Administration: Gacyclidine or other compounds are administered, typically intravenously, at defined times after the injury.
-
Outcome Assessment: Locomotor function is evaluated using the BBB score. Histological analysis includes measuring the lesion volume and the extent of white matter sparing.
Medial Frontal Cortex Contusion Model in Rats
This model is used to study the effects of focal TBI on cognitive function.
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the medial frontal cortex.[6]
-
Injury Induction: A pneumatically driven impactor tip is used to deliver a controlled contusion to the exposed brain surface.[6]
-
Drug Administration: Gacyclidine or a vehicle is injected intravenously at specific time points after the contusion.
-
Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze, which evaluates spatial learning and memory.[2]
-
Histological Analysis: Brain sections are stained to quantify neuronal loss in specific brain regions and to assess the extent of the cortical lesion.[2]
Signaling Pathways and Experimental Workflows
NMDA Receptor-Mediated Excitotoxicity and Gacyclidine's Mechanism of Action
Neuronal injury, particularly from ischemic events, triggers an excessive release of the excitatory neurotransmitter glutamate. This leads to the overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+) into the neuron. This calcium overload activates a cascade of downstream signaling pathways leading to neuronal death, a process known as excitotoxicity. Gacyclidine, as a non-competitive NMDA receptor antagonist, directly blocks the ion channel of the receptor, thereby preventing this toxic influx of calcium.
Gacyclidine's Interaction with Sigma-1 Receptors: A Potential for Enhanced Neuroprotection
Gacyclidine's favorable safety profile may be due to its interaction with sigma-1 receptors.[3] Activation of sigma-1 receptors can be neuroprotective by modulating calcium signaling and disrupting the interaction between NMDA receptors and neuronal nitric oxide synthase (nNOS), an enzyme that produces the neurotoxic molecule nitric oxide.[7]
Experimental Workflow for Preclinical Evaluation of Gacyclidine
The following diagram illustrates a typical workflow for assessing the efficacy of gacyclidine in a preclinical model of neuronal injury.
Conclusion
Gacyclidine hydrochloride demonstrates significant neuroprotective efficacy in preclinical models of spinal cord and traumatic brain injury. Its performance, particularly in terms of functional recovery and reduced neurotoxicity, appears superior to older generation NMDA receptor antagonists. The detailed experimental protocols and an understanding of its dual mechanism of action—blocking NMDA receptors and potentially modulating excitotoxicity via sigma-1 receptors—provide a strong rationale for its continued investigation as a therapeutic agent for acute neuronal injuries. Further research should focus on elucidating the precise signaling pathways modulated by its interaction with non-NMDA binding sites to fully realize its therapeutic potential.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Photochemically induced spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological characterization of photochemical graded spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Rose Bengal Derivatives for Glial Scar Ablation in Chronic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and electrophysiological characterization of photochemical graded spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-traumatic brain injury antithrombin III recovers Morris water maze cognitive performance, improving cued and spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: A Comparative Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective mechanisms of Gacyclidine (B1674390) hydrochloride, offering a comparative perspective against other N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is supported by preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development.
Core Mechanism of Action: NMDA Receptor Antagonism
Gacyclidine hydrochloride is a non-competitive antagonist of the NMDA receptor, a critical component in the pathophysiology of excitotoxic neuronal injury.[1][2] Excitotoxicity, a process triggered by excessive stimulation of glutamate (B1630785) receptors, leads to a massive influx of calcium ions (Ca2+) into neurons. This calcium overload activates a cascade of detrimental downstream signaling pathways, ultimately resulting in neuronal damage and death. Gacyclidine exerts its neuroprotective effects by binding to a site within the NMDA receptor channel, thereby blocking the influx of Ca2+ and mitigating the subsequent neurotoxic cascade.
Binding Affinity and Potency
Gacyclidine exhibits a high affinity for the NMDA receptor. Specifically, the (-)-enantiomer of Gacyclidine demonstrates a binding affinity (Ki) of approximately 2.5 nM, which is comparable to that of the well-characterized NMDA receptor antagonist, dizocilpine (B47880) (MK-801).[1][2] The (+)-enantiomer has a tenfold lower affinity.[1][2] This high-affinity binding translates to potent neuroprotective effects observed in various experimental models.
Comparative Efficacy and Safety Profile
A key advantage of this compound lies in its favorable safety profile compared to other NMDA receptor antagonists, particularly concerning neurotoxicity.
In Vitro Neuroprotection
In primary cortical neuron cultures, Gacyclidine effectively prevents glutamate-induced neuronal death at concentrations ranging from 0.1 to 5.0 µM.[1][2]
In Vivo Neuroprotection
Preclinical studies in animal models of acute neuronal injury have consistently demonstrated the neuroprotective efficacy of Gacyclidine.
-
Spinal Cord Injury (SCI): In rat models of SCI, Gacyclidine administration has been shown to reduce lesion size and improve functional recovery.[1][2][3][4] A dose of 1 mg/kg was found to be particularly effective in promoting locomotor recovery.[4] Studies have shown that treatment within 10 to 30 minutes of injury yields the best outcomes.[3]
-
Traumatic Brain Injury (TBI): In models of TBI, Gacyclidine has been shown to improve behavioral outcomes and enhance neuronal survival.[1][2]
Comparative Neurotoxicity: A Key Differentiator
While other potent NMDA receptor antagonists like MK-801 have demonstrated neuroprotective effects, their clinical development has been hampered by significant neurotoxic side effects, such as neuronal vacuolization.[5][6][7][8] In stark contrast, Gacyclidine exhibits substantially lower in vivo neurotoxicity.[1][2] Studies in rats have shown that even at high doses (up to 20 mg/kg), Gacyclidine does not induce the necrotic neuronal changes observed with MK-801.[1][2] At the highest dose, only minimal cytoplasmic or intramitochondrial vacuoles were observed.[1][2]
This improved safety profile is potentially attributed to Gacyclidine's interaction with "non-NMDA" binding sites, which are predominantly located in the cerebellum on the dendritic tree of Purkinje cells.[1][2][9] The precise nature of these binding sites and their role in mitigating neurotoxicity is an area of ongoing research.
Signaling Pathways and Molecular Mechanisms
The neuroprotective action of Gacyclidine is rooted in its ability to modulate the downstream signaling cascades triggered by NMDA receptor overactivation.
Attenuation of Calcium Overload and Excitotoxicity
The primary mechanism involves the direct blockade of Ca2+ influx through the NMDA receptor channel. This prevents the activation of various calcium-dependent enzymes that contribute to neuronal damage, such as proteases, phospholipases, and endonucleases.
Modulation of Apoptotic Pathways
Excitotoxicity is intricately linked to programmed cell death, or apoptosis. Key molecular players in this process include the Bcl-2 family of proteins and caspases. While direct studies on Gacyclidine's effect on the Bcl-2/Bax ratio and caspase-3 activation are not extensively detailed in the provided search results, its ability to prevent neuronal death in excitotoxicity models strongly suggests an inhibitory effect on these pro-apoptotic pathways.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Gacyclidine's Intervention
Caption: Gacyclidine blocks excitotoxicity at the NMDA receptor.
Experimental Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Neuroprotective Efficacy of Gacyclidine
| Experimental Model | Endpoint | Gacyclidine Concentration | Outcome |
| Primary Cortical Cultures | Glutamate-induced neuronal death | 0.1 - 5.0 µM | Prevention of neuronal death[1][2] |
Table 2: In Vivo Neuroprotective Efficacy of Gacyclidine
| Animal Model | Injury Type | Gacyclidine Dose | Key Findings |
| Rat | Spinal Cord Injury (Contusion) | 1 mg/kg | Reduced time to full locomotor recovery by half[4] |
| Rat | Spinal Cord Injury (Photochemical) | 1, 2.5, 5 mg/kg | Dose-dependent attenuation of spinal cord damage; 1 mg/kg showed greater and more homogeneous recovery[3] |
| Rat | Traumatic Brain Injury | Not specified | Improved behavioral parameters and neuronal survival[1][2] |
Table 3: Comparative Neurotoxicity of Gacyclidine and MK-801 in Rats
| Compound | Dose | Observation |
| Gacyclidine | 1, 5, 10, 20 mg/kg (i.v.) | No necrotic neurons detected at 18 or 96 hours post-treatment. Few cytoplasmic/intramitochondrial vacuoles at 20 mg/kg.[1][2] |
| MK-801 | Not specified in direct comparison | Known to cause neuronal vacuolization and necrosis.[6][7][8] |
Table 4: Clinical Trial Data for Gacyclidine in Traumatic Brain Injury
| Study Design | Patient Population | Gacyclidine Doses | Primary Outcome | Key Findings |
| Multicenter, randomized, double-blind, placebo-controlled pilot trial | 48 patients with acute TBI | 2 x 0.005 mg/kg, 2 x 0.01 mg/kg, 2 x 0.02 mg/kg (total dose 0.01, 0.02, 0.04 mg/kg) | Glasgow Outcome Scale (GOS) at D90 and D365 | Showed a beneficial long-term effect with the best dose-result in the 0.04 mg/kg treated group when prognostic factors were considered.[5][10] No significant difference in serious adverse events between groups.[5][11] |
Experimental Protocols
Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol outlines a general procedure for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in vitro.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotection.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound
-
L-glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates and culture for a specified period to allow for maturation (e.g., 7-10 days in vitro).
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add L-glutamic acid to the culture medium to a final concentration known to induce neuronal death (e.g., 100 µM).
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control group (e.g., 24 hours).
-
Assessment of Neuronal Viability:
-
LDH Assay: Collect the culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.
-
Cell Counting: Fix and stain the cells with a neuronal marker (e.g., NeuN) and a nuclear stain (e.g., DAPI). Count the number of viable neurons in multiple fields of view for each condition.
-
Animal Model of Spinal Cord Injury
This protocol provides a general overview of a contusion model of SCI in rats used to evaluate the in vivo efficacy of neuroprotective agents.
Procedure:
-
Animal Preparation: Anesthetize adult rats and perform a laminectomy at the desired spinal cord level (e.g., thoracic level T9-T10).
-
Induction of Injury: Use a standardized weight-drop device to deliver a controlled contusive injury to the exposed spinal cord.
-
Drug Administration: Administer this compound or a vehicle control intravenously at a predetermined time point post-injury (e.g., 10 minutes).
-
Functional Assessment: At regular intervals post-injury, assess locomotor function using a standardized rating scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[12]
-
Histological Analysis: At the end of the study period, perfuse the animals and collect the spinal cord tissue. Process the tissue for histological staining (e.g., H&E, cresyl violet) to assess the lesion volume and neuronal survival.
Conclusion
This compound is a potent neuroprotective agent that acts as a non-competitive NMDA receptor antagonist. Its key advantage over other compounds in its class is a significantly better safety profile, characterized by substantially lower neurotoxicity. Preclinical and pilot clinical data suggest its therapeutic potential in conditions associated with excitotoxic neuronal injury, such as traumatic brain injury and spinal cord injury. Further research is warranted to fully elucidate the role of its interaction with non-NMDA binding sites in its improved safety and to establish its clinical efficacy in larger trials.
References
- 1. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zerahm.free.fr [zerahm.free.fr]
- 6. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal vacuole formation in the rat posterior cingulate/retrosplenial cortex after treatment with the N-methyl-D-aspartate (NMDA) antagonist MK-801 (dizocilpine maleate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variability in Open-Field Locomotor Scoring Following Force-Defined Spinal Cord Injury in Rats: Quantification and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JHU Medicine - Spinal Cord Injury [pages.jh.edu]
Gacyclidine Hydrochloride's Impact on Synaptic Plasticity: A Comparative Analysis with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of gacyclidine (B1674390) hydrochloride on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), in relation to other well-known N-methyl-D-aspartate (NMDA) receptor antagonists such as dizocilpine (B47880) (MK-801) and ketamine. This document synthesizes available experimental data to offer an objective overview for research and drug development purposes.
Introduction to Gacyclidine and NMDA Receptor Antagonism
Gacyclidine is a non-competitive antagonist of the NMDA receptor, a critical component in the regulation of synaptic plasticity, learning, and memory.[1] The NMDA receptor's activation is a key trigger for both LTP, a long-lasting enhancement in signal transmission between two neurons, and LTD, a long-lasting reduction in synaptic strength. By blocking the NMDA receptor, antagonists like gacyclidine can modulate these processes, which has significant implications for both therapeutic applications and basic neuroscience research.
Gacyclidine's (-)-enantiomer exhibits a binding affinity for the NMDA receptor that is comparable to that of dizocilpine (MK-801), another potent non-competitive NMDA receptor antagonist.[1][2] Notably, studies have indicated that gacyclidine possesses a more favorable safety profile, demonstrating lower neurotoxicity than MK-801.[1][2] Ketamine, also a non-competitive NMDA receptor antagonist, is widely studied for its rapid antidepressant effects, which are thought to be mediated, in part, through its influence on synaptic plasticity.
Comparative Effects on Synaptic Plasticity
While direct, quantitative comparative studies on the effects of gacyclidine on LTP and LTD are limited in publicly available literature, we can infer its potential actions based on its properties as a potent NMDA receptor antagonist and compare them to the established effects of MK-801 and ketamine.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
| Parameter | Gacyclidine Hydrochloride | Dizocilpine (MK-801) | Ketamine |
| Binding Affinity (Ki) for NMDA Receptor | (-)-enantiomer: ~2.5 nM[1] | ~2.5 nM[1] | Varies by study, generally lower affinity than MK-801 |
| Effect on LTP Induction | Expected to inhibit LTP | Potently inhibits LTP[3] | Inhibits LTP in a dose-dependent manner[3] |
| Effect on LTD Induction | Expected to inhibit NMDA receptor-dependent LTD | Inhibits NMDA receptor-dependent LTD | Effects on LTD are complex and can be protocol-dependent |
| Neurotoxicity | Lower than MK-801[1][2] | Higher than gacyclidine[1][2] | Can induce psychotomimetic effects and potential for abuse |
| Reported in vivo effects | Neuroprotective in spinal cord injury models | Neuroprotective but with a narrow therapeutic window | Rapid antidepressant effects |
Experimental Protocols
Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a standard method for inducing and recording LTP in the CA1 region of the hippocampus, a brain area crucial for learning and memory.
Experimental Workflow: LTP Induction
Caption: Workflow for LTP induction in hippocampal slices.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2. The aCSF composition is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2 CaCl2, and 10 glucose.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
After obtaining a stable baseline recording of fEPSPs for at least 20 minutes, apply the NMDA receptor antagonist (gacyclidine, MK-801, or ketamine) to the perfusing aCSF at the desired concentration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Signaling Pathways in Synaptic Plasticity
NMDA receptor activation is a critical upstream event for the induction of both LTP and LTD. The influx of Ca2+ through the NMDA receptor channel triggers distinct downstream signaling cascades that ultimately lead to the strengthening or weakening of the synapse.
Signaling Pathway: NMDA Receptor-Dependent Synaptic Plasticity
Caption: NMDA receptor-dependent signaling pathways for LTP and LTD.
Gacyclidine, MK-801, and ketamine, as non-competitive antagonists, block the ion channel of the NMDA receptor. This action prevents the influx of Ca2+ that is necessary to initiate the downstream signaling cascades for both LTP and LTD. Therefore, the primary effect of these antagonists on these pathways is inhibitory at the initial, critical step of NMDA receptor activation.
Conclusion
This compound is a potent non-competitive NMDA receptor antagonist with a neuroprotective profile and lower neurotoxicity compared to MK-801.[1][2] Based on its mechanism of action and the established role of NMDA receptors in synaptic plasticity, it is expected that gacyclidine will inhibit both LTP and NMDA receptor-dependent LTD. While direct quantitative comparisons with other antagonists like MK-801 and ketamine on synaptic plasticity are not extensively documented in public literature, its similar binding affinity to MK-801 suggests it would have a potent effect.[1] The differential effects observed between ketamine and MK-801 on LTP induction highlight that not all non-competitive NMDA receptor antagonists behave identically, and further research is warranted to fully characterize the specific effects of gacyclidine on synaptic plasticity.[3] Such studies would be invaluable for understanding its therapeutic potential and for the development of novel drugs targeting NMDA receptor function.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gacyclidine Hydrochloride: A Comparative Guide to Clinical Trial Design and Endpoints
For Researchers, Scientists, and Drug Development Professionals
Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its neuroprotective potential across a range of neurological disorders. This guide provides a comprehensive comparison of the clinical trial designs and endpoints for this compound in tinnitus and traumatic brain injury (TBI), alongside alternative therapeutic agents. The information is intended to offer objective insights for researchers and professionals in the field of drug development.
Tinnitus
Gacyclidine, formulated for intratympanic delivery as OTO-313 (formerly OTO-311), was evaluated for the treatment of subjective tinnitus. Despite showing early promise, its development was ultimately discontinued.
Clinical Trial Design and Endpoints: Gacyclidine (OTO-313) vs. a Comparator NMDA Antagonist (AM-101)
A direct comparison of the clinical trial designs for Gacyclidine (OTO-313) and another NMDA receptor antagonist, AM-101 (esketamine), highlights the common and divergent strategies in targeting tinnitus.
| Feature | Gacyclidine (OTO-313) Phase 2 Trial | AM-101 (Esketamine) Phase 3 Trial (TACTT3) |
| Official Title | A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of OTO-313 Given as a Single Intratympanic Injection in Subjects with Unilateral Subjective Tinnitus | Efficacy and Safety of AM-101 in the Treatment of Acute and Post-Acute Inner Ear Tinnitus |
| Patient Population | 153 adults with persistent, unilateral tinnitus of at least moderate severity.[1] | ~630 patients with acute and post-acute inner ear tinnitus following traumatic cochlear injury or otitis media.[2] |
| Intervention | Single intratympanic injection of OTO-313 (gacyclidine) or placebo.[1] | Intratympanic injections of AM-101 or placebo.[2] |
| Primary Endpoint | Responder analysis based on the proportion of patients with a clinically meaningful improvement (≥13-point reduction) in the Tinnitus Functional Index (TFI) from baseline to both Months 1 and 2.[1][3] | Change in tinnitus loudness from baseline to Day 84.[2] |
| Secondary Endpoints | - Change from baseline in TFI score- Patient Global Impression of Change (PGIC)- Daily ratings of tinnitus loudness and annoyance | Change in the Tinnitus Functional Index (TFI).[2] |
Quantitative Data Summary
The Phase 2 trial of OTO-313 did not demonstrate a clinically meaningful benefit over placebo.[3][4] The trial failed to meet its primary and secondary endpoints across all timepoints.[1] A high placebo response was observed, which contributed to the lack of a significant treatment effect.[5][6]
Due to the trial's failure, specific quantitative data on the mean change in TFI scores and responder rates were not prominently published in a way that allows for a direct quantitative comparison of efficacy with other agents. The company ceased the development of OTO-313 following these results.[3]
Experimental Protocols
OTO-313 Phase 2 Trial Protocol:
-
Patient Selection: Adults with persistent, unilateral subjective tinnitus of at least moderate severity were recruited.
-
Randomization: Patients were randomized in a 1:1 ratio to receive a single intratympanic injection of either OTO-313 or a placebo.[1]
-
Blinding: The study was conducted in a double-blind manner, where neither the participants nor the investigators knew the treatment assignment.
-
Outcome Assessment: The primary efficacy outcome was the proportion of responders, defined as patients achieving a reduction of 13 points or more on the Tinnitus Functional Index (TFI) at both one and two months post-treatment.[1][3] Secondary outcomes included the overall change in TFI score, the Patient Global Impression of Change (PGIC), and daily patient-reported ratings of tinnitus loudness and annoyance.[5]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for using an NMDA receptor antagonist like Gacyclidine in tinnitus stems from the hypothesis that excessive glutamate, an excitatory neurotransmitter, in the inner ear can lead to excitotoxicity and aberrant neural signals perceived as tinnitus. By blocking the NMDA receptor, Gacyclidine was intended to reduce this excitotoxic damage.
Traumatic Brain Injury (TBI)
Gacyclidine was also investigated for its neuroprotective effects in the acute phase of traumatic brain injury. A pilot clinical trial was conducted to assess its safety and efficacy.
Clinical Trial Design and Endpoints: Gacyclidine vs. Standard of Care
This multicenter, prospective, randomized, placebo-controlled, double-blind study evaluated intravenous Gacyclidine in patients with acute TBI.[7]
| Feature | Gacyclidine TBI Pilot Trial |
| Patient Population | 51 patients with acute traumatic brain injury were enrolled, with 48 being studied.[7] |
| Intervention | Two intravenous doses of Gacyclidine (at 0.005mg/kg, 0.01mg/kg, or 0.02mg/kg) or placebo. The first dose was administered within 2 hours of the trauma, and the second 4 hours later.[7] |
| Primary Efficacy Endpoint | Glasgow Coma Scale (GCS) |
| Secondary Efficacy Endpoints | - Glasgow Outcome Scale (GOS)- Motor deficiencies- Neuropsychological changes- Functional independence at 90 and 365 days |
Quantitative Data Summary
The pilot study for Gacyclidine in TBI suggested a potential for a beneficial long-term effect, particularly in the 0.04mg/kg treatment group, after adjusting for prognostic factors in a logistic regression model.[7] However, the study was small and was intended to be a pilot for a larger trial. No definitive, statistically significant improvements in the primary or secondary endpoints were reported for the overall study population. The study did conclude that the data warranted a larger European multicenter study.[7]
Experimental Protocols
Gacyclidine TBI Pilot Trial Protocol:
-
Patient Selection: Patients with acute traumatic brain injury were included.
-
Randomization and Blinding: The study was a multicenter, prospective, randomized, double-blind, placebo-controlled trial comparing four parallel groups.[7]
-
Intervention: Patients received two intravenous doses of Gacyclidine at varying concentrations or a placebo. The initial dose was administered within two hours of the injury, followed by a second dose four hours later.[7]
-
Efficacy Assessment: The primary measure of efficacy was the Glasgow Coma Scale. Secondary measures included the Glasgow Outcome Scale, assessment of motor deficits, neuropsychological evaluations, and functional independence at 90 and 365 days post-injury.[7]
Spinal Cord Injury (SCI)
While Gacyclidine was initially explored for spinal cord injury in preclinical models, clinical development for this indication did not progress to large-scale trials. As a point of comparison for neuroprotective strategies in SCI, the clinical trial design for Riluzole, another agent with a different mechanism of action, is presented.
Clinical Trial Design and Endpoints: A Comparator for Neuroprotection in SCI (Riluzole)
The "Riluzole in Acute Spinal Cord Injury Study" (RISCIS) was a Phase III trial that provides a benchmark for SCI clinical trial design.
| Feature | Riluzole in Acute Spinal Cord Injury Study (RISCIS) |
| Patient Population | Patients with acute traumatic spinal cord injury. |
| Intervention | Oral Riluzole or placebo administered within 12 hours of injury.[8] |
| Primary Efficacy Endpoint | Change in Upper Extremity Motor (UEM) scores at 180 days.[9] |
| Secondary Endpoints | - Total motor scores- Neurological level changes- Spinal Cord Independence Measure (SCIM) score- Short Form 36 (SF-36) for quality of life |
Experimental Workflow for Neuroprotection Trials in Acute CNS Injury
The general workflow for clinical trials investigating neuroprotective agents in acute central nervous system injuries like TBI and SCI involves several critical stages.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Auris Medical AG Completes Enrollment Of Phase 3 TACTT3 Trial With Keyzilen In Acute And Post-Acute Inner Ear Tinnitus - BioSpace [biospace.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Otonomy Reports Results from Phase 2 Clinical Trial of OTO-313 in Patients with Tinnitus - BioSpace [biospace.com]
- 5. A randomized, double-blind, placebo-controlled phase 2 study of intratympanic OTO-313 in patients with moderate to severe subjective tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled phase 2 study of intratympanic OTO-313 in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial Suggests ALS Drug Effective for Treating Spinal Cord Injuries [uh.edu]
- 9. profiles.wustl.edu [profiles.wustl.edu]
Safety Operating Guide
Essential Safety and Operational Protocols for Gacyclidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Gacyclidine Hydrochloride.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent N-methyl-D-aspartate (NMDA) receptor antagonist used in research.[1] Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier, the following recommendations are based on guidelines for handling potent pharmaceutical compounds. This compound is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended.[2][3] Change gloves regularly and immediately if contaminated, torn, or punctured.[2] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a full-face shield should be worn.[4] |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a containment system to avoid inhaling dust particles.[5] |
Operational Plan for Safe Handling
All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing materials, and waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn correctly, with one pair under the gown's cuff and the second pair over.[2]
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed this compound slowly.
-
Cap and seal the container before vortexing or sonicating.
-
-
Post-Handling:
-
Wipe down all surfaces in the work area with an appropriate deactivating agent (e.g., a solution of detergent and water).
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential diversion.[6]
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Deface or remove the label before disposing of the rinsed container in the appropriate waste stream.[8]
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste disposal company, following all federal, state, and local regulations.[6][7]
Diagram of the this compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. aksci.com [aksci.com]
- 5. ashp.org [ashp.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
